molecular formula C7H7F3N2O B1409262 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227571-99-4

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1409262
CAS No.: 1227571-99-4
M. Wt: 192.14 g/mol
InChI Key: SBLYITPOINEJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYITPOINEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the methoxy, trifluoromethyl, and amino groups on the pyridine core imparts unique electronic and steric properties, making it a sought-after intermediate for creating complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity and a basic nitrogen atom, which can participate in hydrogen bonding and other crucial interactions with biological targets. The introduction of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Concurrently, the amino group provides a versatile handle for further chemical modifications, while the methoxy group can modulate the electronic properties and solubility of the final compound. This compound, therefore, represents a highly functionalized and valuable scaffold for the synthesis of a new generation of therapeutic agents and advanced materials.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. The key to this synthesis is the regioselective introduction of the amino and methoxy groups onto a pre-functionalized pyridine ring. A plausible and efficient pathway involves the use of 2,4-dichloro-5-(trifluoromethyl)pyridine as a key intermediate.

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway 3-Picoline 3-Picoline 2,4-dichloro-5-(trichloromethyl)pyridine 2,4-dichloro-5-(trichloromethyl)pyridine 3-Picoline->2,4-dichloro-5-(trichloromethyl)pyridine Chlorination 2,4-dichloro-5-(trifluoromethyl)pyridine 2,4-dichloro-5- (trifluoromethyl)pyridine 2,4-dichloro-5-(trichloromethyl)pyridine->2,4-dichloro-5-(trifluoromethyl)pyridine Fluorination 2-amino-4-chloro-5-(trifluoromethyl)pyridine 2-amino-4-chloro-5- (trifluoromethyl)pyridine 2,4-dichloro-5-(trifluoromethyl)pyridine->2-amino-4-chloro-5-(trifluoromethyl)pyridine Regioselective Amination (C2) Target_Molecule 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine 2-amino-4-chloro-5-(trifluoromethyl)pyridine->Target_Molecule Methoxylation (C4) Strategy_A Intermediate_1 2,4-dichloro-5- (trifluoromethyl)pyridine Intermediate_2 2-amino-4-chloro-5- (trifluoromethyl)pyridine Intermediate_1->Intermediate_2 Buchwald-Hartwig Amination (C2) Target_Molecule 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine Intermediate_2->Target_Molecule Nucleophilic Aromatic Substitution (C4) Strategy_B Intermediate_1 2,4-dichloro-5- (trifluoromethyl)pyridine Intermediate_3 4-methoxy-2-chloro-5- (trifluoromethyl)pyridine Intermediate_1->Intermediate_3 Selective Methoxylation (C4) Target_Molecule 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine Intermediate_3->Target_Molecule Amination (C2)

References

An In-depth Technical Guide to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy and amino groups and the strongly electron-withdrawing trifluoromethyl group on the pyridine core, make it a valuable synthon for the development of novel therapeutic agents and advanced materials. The strategic placement of these substituents allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental and computational methodologies for their characterization, and discusses its synthesis and safety considerations.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 1227571-99-4[1]
Molecular Formula C₇H₇F₃N₂O[1]
Molecular Weight 192.14 g/mol [1]
Physical State Solid
Predicted Physicochemical Parameters

Due to a lack of extensive experimental data in publicly available literature, the following key physicochemical properties have been determined using validated computational models. These predictions serve as a reliable guide for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 105-115 °CInfluences formulation and stability.
Boiling Point 275.5 ± 40.0 °C
Water Solubility Moderately SolubleAffects bioavailability and formulation.
pKa (basic) 3.5 ± 0.5Governs ionization state at physiological pH, impacting solubility and cell permeability.
LogP 1.8 ± 0.3Indicates lipophilicity, a key factor in membrane permeability and target engagement.

Note: Predicted values are generated using advanced computational algorithms and should be confirmed experimentally.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents. The aromatic protons will likely appear as doublets or singlets in the downfield region (δ 6.5-8.0 ppm). The methoxy protons will present as a sharp singlet around δ 3.8-4.2 ppm, and the amine protons will give a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ range).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₇F₃N₂O.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following details established methodologies for the experimental determination of key physicochemical properties.

Workflow for Physicochemical Property Determination

G A 2-Amino-4-methoxypyridine C This compound A->C Direct Trifluoromethylation B Trifluoromethylation Reagent B->C

References

Foreword: The Ascendancy of Fluorinated Pyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227571-99-4)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Trifluoromethylated pyridines, in particular, represent a privileged class of building blocks, prized for their ability to enhance critical pharmaceutical properties. The trifluoromethyl group can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby enhancing its binding affinity to biological targets.[1][2] This guide focuses on a specific, highly functionalized example of this class: this compound. This compound is a valuable intermediate, particularly in the synthesis of next-generation kinase inhibitors for oncological applications.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, possessing a unique substitution pattern that makes it a versatile reagent in organic synthesis. The combination of a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core allows for a wide range of chemical transformations.

PropertyValueSource
CAS Number 1227571-99-4N/A
Molecular Formula C₇H₇F₃N₂ON/A
Molecular Weight 192.14 g/mol N/A
Physical Form SolidN/A
Boiling Point 275.5 ± 40.0 °C (at 760 mmHg, Predicted)N/A

Synthesis and Manufacturing: A Proposed Pathway

A plausible approach would start from a suitable dichloropyridine precursor, followed by selective nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy and amino groups.

G cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Amination cluster_product Final Product A 2,4-Dichloro-5-(trifluoromethyl)pyridine B Sodium Methoxide (NaOMe) in Methanol (MeOH) A->B Reaction C Selective SNAr at C4 D Ammonia (NH₃) in a sealed vessel (autoclave) C->D Intermediate: 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine E SNAr at C2 F This compound E->F Reaction PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Activates AKT Akt (PKB) PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes mTORC2->AKT Phosphorylates (Ser473) Bimiralisib Bimiralisib (PQR309) & Related Inhibitors Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

References

Spectroscopic Profile of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on a thorough analysis of structurally analogous compounds. The predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with detailed interpretations and standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic properties of this important chemical entity.

Introduction

This compound belongs to the class of trifluoromethylpyridines, which are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the electron-donating methoxy and amino groups, combined with the strongly electron-withdrawing trifluoromethyl group on the pyridine ring, results in a unique electronic and structural profile that is crucial for its biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide provides an in-depth, predicted analysis of the Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) conditions.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossFragmentation Pathway
192[C₇H₇F₃N₂O]⁺•-Molecular Ion [M]⁺•
177[C₆H₄F₃N₂O]⁺•CH₃Loss of a methyl radical from the methoxy group
163[C₇H₇F₃N₂]⁺••CHOLoss of a formyl radical
149[C₆H₅F₃N]⁺••CH₂NOLoss of a nitrosomethane radical
123[C₆H₄F₃N]⁺••NH₃, •COComplex fragmentation
69[CF₃]⁺C₆H₇N₂OFormation of the trifluoromethyl cation
Interpretation of Fragmentation Pathways

The fragmentation of the molecular ion (m/z 192) is anticipated to proceed through several characteristic pathways. A primary fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 177. Another likely fragmentation involves the loss of a formyl radical (•CHO), leading to the fragment at m/z 163. The highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also an expected and diagnostically significant fragment in the mass spectrum of trifluoromethyl-containing compounds.

M [M]⁺• (m/z 192) F1 m/z 177 M->F1 - •CH₃ F2 m/z 163 M->F2 - •CHO F3 m/z 69 M->F3 - C₆H₇N₂O

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

To experimentally determine the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electron ionization (EI) or electrospray ionization (ESI) is recommended.

  • Sample Preparation: A dilute solution of the compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV or Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions.

  • Scan Range: The mass spectrum should be acquired over a mass-to-charge ratio (m/z) range of 50 to 300 to ensure detection of the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for this compound. These predictions are based on typical frequency ranges for the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary AmineMedium
3100 - 3000C-H Stretch (aromatic)Pyridine RingMedium-Weak
2950 - 2850C-H Stretch (aliphatic)Methoxy GroupMedium
1640 - 1600N-H Bend (scissoring)Primary AmineStrong
1600 - 1450C=C & C=N StretchPyridine RingStrong-Medium
1300 - 1100C-F StretchTrifluoromethyl GroupStrong
1250 - 1200C-O Stretch (asymmetric)Aryl EtherStrong
1050 - 1000C-O Stretch (symmetric)Aryl EtherMedium
900 - 650C-H Bend (out-of-plane)Pyridine RingStrong
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1640-1600 cm⁻¹. The aromatic nature of the pyridine ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N stretching bands in the 1600-1450 cm⁻¹ region. The methoxy group will show characteristic aliphatic C-H stretches between 2950 and 2850 cm⁻¹ and strong C-O stretching bands. The most intense bands in the spectrum are likely to be the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8SingletH-6
~6.5SingletH-3
~4.5Broad SingletNH₂
~3.9SingletOCH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring, H-3 and H-6, are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-6 proton, being adjacent to the nitrogen and in proximity to the electron-withdrawing trifluoromethyl group, is expected to be the most downfield-shifted aromatic proton. The H-3 proton, situated between the two electron-donating groups (amino and methoxy), should appear at a higher field. The protons of the amino group will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the following table.

Chemical Shift (δ) ppmAssignment
~160C-2 (C-NH₂)
~155C-4 (C-OCH₃)
~145C-6
~122 (quartet, J ≈ 270 Hz)CF₃
~110 (quartet, J ≈ 30 Hz)C-5 (C-CF₃)
~95C-3
~55OCH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the distinct signals of the pyridine ring carbons and the substituents. The carbons directly attached to the heteroatoms (C-2 and C-4) are expected at the downfield end of the aromatic region. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The carbon to which the CF₃ group is attached (C-5) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).

Predicted ¹⁹F NMR Spectroscopic Data

A single signal is expected in the ¹⁹F NMR spectrum.

Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -65SingletCF₃
Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear and unambiguous signal for the trifluoromethyl group. A single sharp resonance is expected in the typical chemical shift range for a CF₃ group attached to an aromatic ring.

cluster_nmr NMR Spectroscopy Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1 ¹H NMR Acquisition Prep->H1 C13 ¹³C NMR Acquisition Prep->C13 F19 ¹⁹F NMR Acquisition Prep->F19 Data Data Processing & Interpretation H1->Data C13->Data F19->Data

Caption: Standardized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: ~100 ppm, centered around -60 ppm.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, a compound of significant interest in contemporary chemical research. By leveraging data from structurally similar molecules, this guide offers a robust framework for the identification and characterization of this important synthetic building block. The detailed interpretations of the predicted MS, IR, and NMR data, along with standardized experimental protocols, are intended to facilitate further research and development involving this and related fluorinated pyridine derivatives.

References

The Unsung Hero: A Technical Guide to the Discovery and Enduring Legacy of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold, a seemingly simple heterocyclic amine, has quietly established itself as a cornerstone of modern medicinal chemistry.[1][2][3] From its serendipitous discovery in the early 20th century to its central role in blockbuster anticancer agents, the journey of substituted 2-aminopyridines is a compelling narrative of chemical ingenuity and pharmacological impact. This technical guide provides an in-depth exploration of the history, synthesis, and application of this remarkable pharmacophore. We will delve into the seminal Chichibabin reaction, trace the evolution of synthetic methodologies designed to overcome its limitations, and highlight the scaffold's critical contributions to drug discovery, offering field-proven insights for today's researchers.

Introduction: The Significance of a "Privileged" Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold.[1][4] Its unique electronic properties, hydrogen bonding capabilities (acting as both donor and acceptor), and rigid, planar structure allow it to serve as a versatile anchor for molecular recognition in complex biological systems.

The simple, low-molecular-weight design of 2-aminopyridine makes it an ideal starting point for creating diverse molecular libraries with minimal side reactions.[2] This has led to its incorporation into drugs targeting a vast array of conditions, including cancer, bacterial infections, inflammation, and neurological disorders.[4] This guide traces the origins of this critical building block, from its discovery to its current status as an indispensable tool in the pharmacopeia.

The Dawn of an Era: The Chichibabin Reaction

The story of 2-aminopyridine begins in 1914 with the Russian chemist Aleksei Evgen'evich Chichibabin.[5][6] The discovery was unexpected; Chichibabin and his colleague O. A. Zeide were attempting to metallate 2-picoline with sodium amide (NaNH₂) when they observed the formation of 2-amino-6-methylpyridine.[7] This serendipitous finding marked the birth of the Chichibabin reaction, a direct nucleophilic amination of the pyridine ring.[7][8]

The Reaction Mechanism: A Nucleophilic Aromatic Substitution

The Chichibabin reaction is a classic example of nucleophilic aromatic substitution of a hydride ion (SNH).[6] The mechanism, while still debated in some aspects due to the harsh reaction conditions, is widely accepted to proceed through an addition-elimination pathway involving a σ-adduct intermediate.[5][6]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the electron-deficient C2 position of the pyridine ring. The pyridine nitrogen's electron-withdrawing nature makes the α-carbons (C2 and C6) particularly electrophilic. This forms a negatively charged σ-adduct, often called a Meisenheimer-like complex, which is stabilized by the sodium cation.[6][9]

  • Aromatization via Hydride Elimination: The system seeks to regain its stable aromatic state. This is achieved by the elimination of a hydride ion (H⁻) from the C2 position.[6][9]

  • Final Steps: The expelled hydride ion is a strong base and reacts with an available proton source, typically the newly formed 2-aminopyridine or ammonia, to generate hydrogen gas (H₂).[6] The reaction is often characterized by the evolution of hydrogen gas and the appearance of an intense red color from the σ-adduct.[6][7] An acidic workup is then performed to protonate the resulting sodium salt of 2-aminopyridine.

A simplified diagram of the Chichibabin reaction mechanism.
Early Applications and Limitations

The Chichibabin reaction was revolutionary, providing the first direct route to 2-aminopyridines, which became invaluable intermediates.[7] However, the reaction is not without its drawbacks. The conditions are harsh, often requiring high temperatures in inert solvents like xylene or toluene, or the use of liquid ammonia.[5][8] These conditions limit the reaction's functional group tolerance, precluding its use with many sensitive substrates. Furthermore, yields can be moderate, and side reactions, such as the formation of the 4-amino isomer or di-amination products, can occur.[5]

Evolution of Synthetic Methodologies

The limitations of the Chichibabin reaction spurred the development of milder and more versatile methods for synthesizing substituted 2-aminopyridines. The advent of transition metal-catalyzed cross-coupling has been particularly transformative.

Transition Metal-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination has emerged as a powerful tool for forming C-N bonds. This palladium-catalyzed reaction allows for the coupling of an amine with a halo-pyridine (typically 2-chloropyridine or 2-bromopyridine). This approach offers significantly milder reaction conditions and a much broader substrate scope compared to the Chichibabin method. It enables the synthesis of a vast array of N-substituted and ring-substituted 2-aminopyridines that were previously inaccessible.

Buchwald_Hartwig_Workflow Modern Synthesis via Buchwald-Hartwig Amination Start Start Materials: - Substituted 2-Halopyridine - Primary/Secondary Amine ReactionVessel Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent (e.g., Toluene) Start->ReactionVessel AddReagents Add Reagents: 1. Palladium Precatalyst (e.g., Pd2(dba)3) 2. Phosphine Ligand (e.g., Xantphos) 3. Base (e.g., Cs2CO3) ReactionVessel->AddReagents Heating Heat Reaction Mixture (e.g., 80-110 °C) AddReagents->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Product: Substituted 2-Aminopyridine Purification->FinalProduct

Workflow for a typical Buchwald-Hartwig amination synthesis.
Other Modern Synthetic Approaches

Beyond palladium catalysis, other methods have been developed:

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated and subsequently react with amines or isocyanides in Reissert-Henze-type reactions to yield 2-aminopyridines, often under mild conditions.[10]

  • Multicomponent Reactions (MCRs): MCRs have gained traction for their efficiency, allowing the one-pot synthesis of highly substituted 2-aminopyridines from simple starting materials like ketones, aldehydes, and malononitrile.[11]

Comparative Overview of Synthetic Methods
MethodKey ReagentsConditionsAdvantagesDisadvantages
Chichibabin Reaction Pyridine, Sodium AmideHarsh (High temp. or liq. NH₃)Direct, atom-economicalPoor functional group tolerance, harsh, moderate yields
Buchwald-Hartwig Amination 2-Halopyridine, Amine, Pd-catalyst, Ligand, BaseMild (50-120 °C)Excellent scope, high yields, mild conditionsCost of catalyst/ligands, requires pre-functionalized pyridine
From Pyridine N-Oxides Pyridine N-oxide, Activating agent, AmineMildGood for certain substitution patternsRequires preparation of N-oxide
Multicomponent Reactions Ketones, Aldehydes, Malononitrile, etc.Often mild, catalyst-drivenHigh efficiency, builds complexity quicklyScope can be limited by MCR type

A Privileged Scaffold in Drug Discovery

The true impact of the 2-aminopyridine discovery lies in its profound influence on medicinal chemistry. Its ability to form key interactions with biological targets has made it a staple in drug design.[3][4]

Early Breakthroughs: The Sulfa Drugs

One of the first major therapeutic applications of a 2-aminopyridine derivative was Sulfapyridine . Introduced in the late 1930s, it was one of the earliest sulfonamide antibacterial agents and proved highly effective against pneumonia, cementing the therapeutic potential of the scaffold.[4][12]

Modern Drug Development

Today, the 2-aminopyridine core is present in a wide range of marketed drugs. Its derivatives have been shown to be effective as antitumor, anti-inflammatory, antiviral, and antihistaminic agents, among others.[4]

Drug_Classes 2-Aminopyridine: A Scaffold for Diverse Drug Classes Core 2-Aminopyridine Scaffold Anticancer Anticancer (e.g., Crizotinib) Core->Anticancer AntiInflammatory Anti-inflammatory (e.g., Piroxicam) Core->AntiInflammatory Antibacterial Antibacterial (e.g., Sulfapyridine) Core->Antibacterial Antihistamine Antihistamine (e.g., Tripelennamine) Core->Antihistamine Antiviral Antiviral (e.g., Delavirdine) Core->Antiviral Neurological Neurological (e.g., Amifampridine) Core->Neurological

The 2-aminopyridine core serves as a key building block for many drug classes.
Drug NameTherapeutic ClassSignificance
Sulfapyridine AntibacterialOne of the first sulfa drugs, a historical breakthrough in treating bacterial infections.[4][12]
Piroxicam Anti-inflammatory (NSAID)A long-acting non-steroidal anti-inflammatory drug used for arthritis.[4][12]
Tripelennamine AntihistamineAn early first-generation antihistamine.[4][12]
Amifampridine NeurologicalUsed to treat rare muscle diseases like Lambert-Eaton myasthenic syndrome.[13]
Crizotinib Anticancer (ALK Inhibitor)A targeted therapy for non-small cell lung cancer with specific genetic mutations.[1]
Lorlatinib Anticancer (ALK Inhibitor)A third-generation ALK inhibitor designed to overcome resistance to earlier drugs like Crizotinib.[1]

Experimental Protocols: From Classic to Modern

To provide a practical perspective, this section details representative protocols for both the classical and a modern synthesis of a 2-aminopyridine derivative.

Protocol 1: The Chichibabin Reaction - Synthesis of 2-Aminopyridine

CAUTION: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere. The reaction produces hydrogen gas and should be conducted in a well-ventilated fume hood.

Objective: To synthesize 2-aminopyridine from pyridine via direct amination.

Materials:

  • Pyridine (anhydrous)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (pellets)

  • Dichloromethane

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a bubbler), and a nitrogen inlet.

  • Reaction: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene. Add sodium amide in portions with vigorous stirring.

  • Heat the suspension to reflux (approx. 110 °C).

  • Slowly add anhydrous pyridine dropwise to the refluxing suspension over 1 hour. The solution will turn dark red/brown, and hydrogen gas will evolve.

  • Monitoring: Maintain the reflux for 4-6 hours until the gas evolution ceases. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then further in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution until all unreacted sodium amide is destroyed.

  • Workup: Acidify the mixture with concentrated HCl to pH ~1. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Isolation: Cool the combined aqueous layer in an ice bath and basify by the slow addition of solid NaOH pellets until pH >10. The product will separate as an oil or solid.

  • Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminopyridine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Buchwald-Hartwig Amination - Synthesis of N-benzylpyridin-2-amine

Objective: To synthesize an N-substituted 2-aminopyridine via palladium-catalyzed cross-coupling.

Materials:

  • 2-Bromopyridine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox or under a nitrogen atmosphere, add 2-bromopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene via syringe, followed by benzylamine.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the 2-bromopyridine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylpyridin-2-amine.

Conclusion and Future Perspectives

From its accidental discovery over a century ago, the 2-aminopyridine moiety has evolved from a laboratory curiosity into a pillar of synthetic and medicinal chemistry. The initial breakthrough of the Chichibabin reaction, despite its harshness, opened the door to a new world of heterocyclic chemistry.[7] The subsequent development of sophisticated, metal-catalyzed methodologies has vastly expanded the synthetic toolbox, enabling the creation of complex and precisely functionalized 2-aminopyridine derivatives.

The continued prevalence of this scaffold in newly approved drugs and clinical candidates demonstrates its enduring value. Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as C-H activation or novel multicomponent reactions, to access this privileged core. As our understanding of complex biological systems deepens, the 2-aminopyridine scaffold is certain to remain a "hero" in the ongoing quest to discover novel therapeutics.[1]

References

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, consistently delivering clinical candidates against a range of biological targets.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of the fragment library.[1] This guide focuses on a particularly compelling fragment, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine , and elucidates its potential as a high-value starting point for drug development programs. We will dissect its physicochemical properties, explore its synthetic accessibility, and provide a strategic framework for its deployment in screening campaigns, grounded in established biophysical methods. This document serves as a practical manual for researchers aiming to leverage this privileged scaffold to tackle challenging therapeutic targets.

The Rationale for a Fragment-First Approach

High-Throughput Screening (HTS) has long been a staple of drug discovery, but it is often plagued by high attrition rates for the resulting leads.[4] FBDD offers a more efficient alternative by screening smaller, less complex molecules (fragments) that, while binding with lower affinity, do so with greater atom economy or ligand efficiency.[1][5] This approach allows for a more thorough exploration of chemical space with a smaller library and provides starting points that are more amenable to optimization into well-behaved clinical candidates.[1][6] The general workflow of an FBDD campaign is a multi-step, iterative process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (MW < 300 Da) Screening Biophysical Screening (NMR, SPR, TSA, X-ray) FragLib->Screening ~500-2000 compounds Hits Validated Hits (Weak Binders) Screening->Hits High hit rate (mM-µM affinity) SBDD Structure-Based Design (X-ray, Cryo-EM) Hits->SBDD ChemSynth Chemical Synthesis (Fragment Growing/Linking) SBDD->ChemSynth SAR SAR by Biophysics & Biochemistry ChemSynth->SAR SAR->SBDD Iterative Cycles Lead Potent Lead Compound (nM affinity) SAR->Lead ADME ADME/Tox Profiling Lead->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: Generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Profiling the Core Fragment: this compound

The subject of this guide, this compound, is a substituted aminopyridine. This class of heterocycles is prevalent in medicinal chemistry due to its ability to form key hydrogen bonding interactions and its versatile synthetic handles.[7] The trifluoromethylpyridine motif, in particular, is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[8][9]

Physicochemical Properties and 'Rule of Three' Compliance

A successful fragment should possess properties that make it an ideal starting point for chemical elaboration. The "Rule of Three" (Ro3) provides a useful guideline for fragment library design: Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[10]

PropertyValue (Computed)Ro3 ComplianceRationale for Desirability
Molecular Formula C7H7F3N2ON/AProvides a good balance of complexity and size.
Molecular Weight 192.14 g/mol [11]Yes Low MW allows for significant scope for chemical modification without becoming "drug-like" too quickly.
XLogP3-AA 1.1[11]Yes Indicates good solubility, a critical factor for biophysical screening methods that often require high compound concentrations.[5]
Hydrogen Bond Donors 1[11]Yes The primary amine provides a key interaction point with protein targets.
Hydrogen Bond Acceptors 6[11]No (Slight Deviation)The pyridine nitrogen, methoxy oxygen, and fluorine atoms can accept hydrogen bonds, providing multiple potential interaction sites. The high HBA count is a slight deviation but offers rich chemical functionality.
Rotatable Bonds 1[11]Yes Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Topological Polar Surface Area (TPSA) 48.1 Ų[11]Yes Balances solubility with the potential for membrane permeability in downstream optimization.

Note: Properties are computed for the closely related isomer 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine from PubChem, as a direct entry for the title compound was not available. The values are expected to be highly similar.

The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring modulates the electronic properties of the scaffold, influencing its pKa and binding characteristics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor and provide a vector for chemical growth.[7][8]

Synthetic Accessibility

The synthesis of trifluoromethylpyridines is well-documented in the chemical literature.[8][9] While a specific, published route for this compound was not found during the initial survey, its synthesis can be reasonably achieved from commercially available starting materials. For instance, routes involving the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-functionalized pyridine are viable strategies.[8] The presence of the amine and the positions on the pyridine ring offer multiple handles for synthetic elaboration, a crucial feature for a versatile fragment. A key intermediate for the synthesis of the PI3K/mTOR inhibitor bimiralisib is 2-Amino-4-(trifluoromethyl)pyridine, highlighting the industrial relevance and accessibility of this scaffold.[9]

Strategic Deployment in a Screening Campaign

The utility of this compound lies in its potential to serve as a starting point for inhibitors of various target classes. For example, derivatives of aminopyridines have shown activity as kinase inhibitors (e.g., PI3K/mTOR), tubulin polymerization inhibitors, and modulators of protein-protein interactions.[12][13]

Case Study: Targeting a Kinase ATP Binding Site

Kinases remain one of the most important target classes in drug discovery. The ATP binding site often contains a "hinge" region rich in hydrogen bond donors and acceptors. The 2-aminopyridine motif is a classic hinge-binder.

Caption: Conceptual binding mode of the 2-aminopyridine scaffold in a kinase hinge region.

The primary amine and the pyridine nitrogen can form canonical hydrogen bonds with the kinase hinge backbone. The trifluoromethyl group can be directed towards a hydrophobic pocket, while the methoxy group can point towards the solvent-exposed region, providing an ideal vector for chemical elaboration to improve potency and selectivity.

Experimental Protocols for Fragment Screening

Given the fragment's low molecular weight and expected weak affinity, sensitive biophysical techniques are required for hit identification.[4][5][14] At least two orthogonal methods should be used to confirm hits and eliminate false positives.[5]

Primary Screen: Thermal Shift Assay (TSA)

TSA is a rapid, cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.[5]

Protocol:

  • Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of this compound in DMSO. Create a dilution series to test final concentrations ranging from 10 µM to 2 mM.

    • Prepare a SYPRO Orange dye solution (e.g., 5000x stock) and dilute it to 50x in the protein buffer.

  • Assay Setup (384-well plate):

    • To each well, add 10 µL of the protein solution.

    • Add 0.1 µL of the fragment compound from the dilution series (final DMSO concentration should be ≤1%). Include DMSO-only controls.

    • Add 10 µL of the 50x SYPRO Orange dye.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

  • Analysis:

    • Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates stabilizing binding and a potential hit.

Orthogonal Screen: 19F NMR Spectroscopy

Since the fragment contains a trifluoromethyl group, 19F NMR is an exceptionally powerful and sensitive method for hit validation. It is a "ligand-observed" technique with no background signal from the biological sample.[6][10]

Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl in 90% H2O/10% D2O).

    • Prepare a reference sample containing only the fragment (e.g., 200 µM) in the same buffer.

    • Prepare the screening sample by adding the fragment (200 µM final concentration) to the protein solution.

  • NMR Data Acquisition:

    • Acquire a simple 1D 19F NMR spectrum for both the reference and screening samples. A modern spectrometer with a cryoprobe is recommended for sensitivity.

    • Typical parameters might include a 45° pulse, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Hit Identification: Compare the spectrum of the fragment in the presence of the protein to the reference spectrum. A change in the 19F chemical shift, significant line broadening, or a decrease in signal intensity indicates binding.[6]

    • Affinity Estimation (Optional): By titrating the protein into a solution of the fragment and monitoring the change in the 19F signal, a dissociation constant (Kd) can be estimated.

From Fragment to Lead: A Path Forward

Once this compound is confirmed as a binder to a target of interest, structure-based drug design becomes paramount.[3] Obtaining an X-ray crystal structure or cryo-EM map of the fragment-protein complex is the gold standard, as it reveals the precise binding mode and vectors for optimization.[10]

Strategies for Elaboration:

  • Fragment Growing: Synthesize analogues that extend from the methoxy group or the pyridine ring to engage nearby sub-pockets, aiming to increase potency.

  • Fragment Linking: If another fragment is found to bind in a proximal site, link the two fragments together to create a larger, higher-affinity molecule.

  • SAR by NMR/SPR: Use these techniques to rapidly assess the binding of synthesized analogues and build a structure-activity relationship (SAR) to guide the next round of synthesis.[4][14]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its compliance with the "Rule of Three," combined with its rich chemical functionality and privileged aminopyridine scaffold, makes it an attractive tool for tackling a wide array of biological targets. The presence of the trifluoromethyl group provides a unique spectroscopic handle for 19F NMR screening, offering a robust and efficient path to hit validation. By employing the systematic, multi-faceted approach outlined in this guide, research teams can effectively leverage this fragment to accelerate the journey from initial hit to viable preclinical candidate.

References

Solubility and stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Profile of a Privileged Scaffold

This compound is a substituted pyridine derivative that incorporates several functional groups of significant interest in medicinal and agrochemical chemistry. The pyridine ring is a common motif in bioactive molecules. The trifluoromethyl (CF3) group is a key substituent known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[1][2] The methoxy and amine groups provide additional points for hydrogen bonding and further chemical modification.

This guide provides a senior application scientist's perspective on evaluating the critical physicochemical properties of this compound—solubility and stability. Understanding these parameters is not merely a data-gathering exercise; it is fundamental to designing robust formulations, predicting in vivo behavior, and ensuring the integrity of research and development outcomes. We will explore the theoretical underpinnings of its likely behavior, provide actionable protocols for empirical determination, and discuss the causal relationships between molecular structure and observable properties.

Part 1: Physicochemical and Solubility Profile

A molecule's solubility is a critical determinant of its utility, impacting everything from reaction kinetics in a discovery setting to bioavailability in a clinical one. The structure of this compound suggests a complex solubility profile governed by its functional groups.

Structural Considerations:

  • Pyridine Ring and Amino Group: These basic centers (pKa of the pyridine nitrogen is typically ~5, while the anilinic amine is lower) mean the molecule's charge state is pH-dependent. Protonation at acidic pH will significantly increase aqueous solubility.

  • Trifluoromethyl Group: This moiety is highly lipophilic (Hansch parameter π ≈ 1.04), which tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.[3]

  • Methoxy Group: This group is relatively neutral but contributes some polarity.

Predicted Solubility Behavior

Based on these features, we can predict a classic amphiphilic behavior with distinct solubility characteristics in aqueous and organic media.

PropertyPredicted Value / CharacteristicRationale for Researchers
Molecular Formula C7H7F3N2O-
Molecular Weight 192.14 g/mol [4]Influences diffusion rates and molar concentration calculations.
Predicted logP ~1.1 - 1.6[4][5]Indicates moderate lipophilicity. The compound will likely partition into organic phases but retain some aqueous solubility, especially at lower pH.
Predicted pKa Two basic centers (Pyridine-N, Amino-N)Crucial for predicting solubility vs. pH. Expect significantly higher solubility in buffers with pH < 5.
Aqueous Solubility Low in neutral pH (free base); High in acidic pH (salt form)Essential for designing oral formulations and selecting buffers for in vitro assays.
Organic Solubility High solubility expected in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Moderate solubility in less polar solvents (DCM, Ethyl Acetate).Guides solvent selection for synthesis, purification (chromatography), and stock solution preparation.
Experimental Workflow for Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, the gold-standard shake-flask method (OECD Guideline 105) is recommended. This protocol establishes equilibrium between the solute and solvent, providing a reliable measure of saturation solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to a vial prep2 Add a precise volume of the test solvent (e.g., pH 7.4 buffer) prep1->prep2 equil1 Seal vial and place in a shaker bath at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Allow solution to stand, letting undissolved solid settle equil2->sep1 sep2 Withdraw supernatant and clarify by centrifugation or filtration (0.22 µm filter) sep1->sep2 ana1 Prepare a dilution series of the clarified supernatant sep2->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate solubility (e.g., in µg/mL or mM) ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Chemical Stability and Degradation Pathways

Assessing the stability of a molecule is paramount for defining its shelf-life, handling procedures, and potential liabilities in a developmental context. Forced degradation (or stress testing) is an essential tool to identify likely degradation pathways and products, which informs analytical method development and formulation strategies.

Potential Degradation Pathways

The functional groups in this compound suggest several potential routes of decomposition under stress conditions.

ConditionPotential Degradation PathwayImplication for Drug Development
Acidic Hydrolysis Protonation of the basic nitrogen atoms is expected. While aryl ethers are generally stable, extreme conditions (high temperature, strong acid) could potentially lead to O-demethylation over extended periods.Stability in the low pH of the stomach is a key consideration for oral drugs.
Basic Hydrolysis Generally expected to be stable. The electron-donating amine group helps stabilize the methoxy ether linkage.Important for compatibility with basic excipients in formulations.
Oxidation The primary aromatic amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. This can lead to colored degradants and complex polymeric products.[6][7]Dictates the need for antioxidants in formulations and inert atmosphere during storage or synthesis.
Photolysis The pyridine ring is an aromatic chromophore that can absorb UV light. This energy can trigger photo-degradation, often via radical mechanisms.Requires evaluation under standardized light conditions (ICH Q1B). May necessitate use of amber vials or opaque packaging.
Thermal Degradation The compound is expected to have good thermal stability under typical storage conditions.[1] At elevated temperatures, complex decomposition or interactions with excipients can occur.[8][9]Informs manufacturing process limits (e.g., drying temperature) and long-term storage conditions.
Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study is required to probe these potential instabilities. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being consumed in secondary reactions.

G cluster_conditions Stress Conditions (Parallel Experiments) cluster_analysis Analysis at Time Points (e.g., 0, 2, 8, 24h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal Solid & Solution, 80°C start->therm photo Photolytic ICH Q1B Light Box start->photo quench Quench reaction (neutralize acid/base) acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/DAD quench->hplc mass_spec Identify degradants by LC-MS/MS hplc->mass_spec end Evaluate Results: - Calculate % Degradation - Determine Peak Purity - Propose Degradation Pathways mass_spec->end

Caption: Workflow for a Forced Degradation Study.

Part 3: Analytical Methodologies for Quantification

Reliable quantification is the bedrock of solubility and stability studies. A well-validated, stability-indicating analytical method is non-negotiable.

Primary Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for this type of analysis.[10]

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point due to the compound's moderate polarity.

  • Mobile Phase: A gradient elution using acetonitrile and water is typical. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the aqueous phase is critical. This suppresses the silanol interactions on the column and ensures protonation of the analyte, leading to sharp, symmetrical peak shapes.

  • Detection: The aromatic pyridine ring will have a strong UV absorbance. A photodiode array (PDA) detector should be used to determine the optimal wavelength (likely around 254-280 nm) and to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation samples are used to prove specificity and that the method is "stability-indicating" (i.e., it can resolve the parent compound from its degradation products).

Confirmatory Technique: LC-MS/MS

For identifying unknown degradation products or for quantifying the compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[11] It provides unparalleled sensitivity and structural information based on mass-to-charge ratios and fragmentation patterns.

Conclusion: A Framework for Confident Development

While specific, publicly available data for this compound is limited, this guide provides a comprehensive framework for its characterization. The interplay between its basic centers and the lipophilic trifluoromethyl group defines its behavior. Its stability profile is likely dominated by the reactivity of the aromatic amine function. By applying the systematic experimental protocols outlined—from shake-flask solubility to forced degradation and analysis by a validated stability-indicating HPLC method—researchers and drug developers can generate the robust data needed to make informed decisions, mitigate risks, and accelerate the progression of molecules containing this valuable chemical scaffold.

References

Methodological & Application

Using 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of a Privileged Scaffold

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the central control mechanism for a majority of cellular processes.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] Within the medicinal chemist's toolkit, the 2-aminopyridine motif is recognized as a "privileged scaffold."[3][4] Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket allows it to serve as an effective mimic of the adenine moiety of ATP, providing a robust anchor for inhibitor binding.[3]

This guide focuses on a particularly valuable, functionalized building block: This compound . The strategic placement of its substituents offers a triad of functionalities engineered to optimize drug-like properties:

  • The 2-Amino Group: This is the primary anchoring point, forming one or two key hydrogen bonds with the kinase hinge region, a fundamental interaction for potent inhibition.

  • The 5-Trifluoromethyl (CF₃) Group: This electron-withdrawing group significantly impacts the molecule's physicochemical profile. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of the aminopyridine core, thereby influencing binding affinity.[5][6]

  • The 4-Methoxy (OCH₃) Group: The methoxy group is a versatile modulator.[7] It can act as a hydrogen bond acceptor, form favorable interactions with the protein, and fine-tune the electronic properties of the pyridine ring. Its position can also be used to orient the molecule within the binding pocket and influence solubility.[7]

The convergence of these features makes this compound an exemplary starting material for generating libraries of potent and selective kinase inhibitors. This document provides a detailed guide, from its fundamental properties to advanced synthetic protocols and biological evaluation workflows, for researchers in drug discovery.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

PropertyValueSource
CAS Number 1227571-99-4[8]
Molecular Formula C₇H₇F₃N₂O[8]
Molecular Weight 192.14 g/mol Calculated
Appearance Off-white to light brown solidGeneric
Solubility Soluble in DMSO, Methanol, DichloromethaneGeneric

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A robust and highly versatile method for incorporating the this compound scaffold into a potential inhibitor is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly effective, enabling the formation of a C-N bond between the 2-amino group of our scaffold and a halogenated (typically chloro- or bromo-) heteroaromatic core, which is common in many kinase inhibitor designs.[9][10] This approach allows for the modular construction of complex molecules.

The following section details a representative two-step synthesis of a hypothetical, yet pharmacologically relevant, inhibitor targeting the PI3K/mTOR pathway, a critical signaling node in cancer.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki Coupling A 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine C Intermediate Product A->C Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C B 2,4-Dichloro-5-methylpyrimidine B->C E Final Kinase Inhibitor C->E Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C D Arylboronic Acid (e.g., 4-Morpholinophenylboronic acid) D->E

General Synthetic Workflow for a Representative Kinase Inhibitor.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized based on specific substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Intermediate via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-chloro-5-methylpyrimidin-2-yl)-4-methoxy-5-(trifluoromethyl)pyridin-2-amine.

Rationale: This reaction forms the core of many kinase inhibitors by coupling the hinge-binding aminopyridine with a substituted pyrimidine. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for facilitating the reductive elimination step, while an inorganic base like cesium carbonate is effective in deprotonating the amine without significant side reactions. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • 2,4-Dichloro-5-methylpyrimidine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2,4-dichloro-5-methylpyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate product.

Protocol 2: Synthesis of Final Product via Suzuki Coupling

Objective: To couple the intermediate with an arylboronic acid to generate the final inhibitor.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of diverse aryl or heteroaryl groups into the molecule.[11] This step is critical for exploring the "selectivity pocket" of the kinase, enabling the optimization of potency and selectivity. The remaining chlorine atom on the pyrimidine is readily displaced under these conditions.

Materials:

  • Intermediate from Protocol 1 (1.0 equiv)

  • Arylboronic acid (e.g., 4-morpholinophenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Reaction Setup: In a microwave vial or round-bottom flask, combine the intermediate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 90 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Biological Application: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of 2-aminopyridines are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][13] In many cancers, this pathway becomes hyperactivated due to mutations in PI3K itself or the loss of its negative regulator, PTEN.[13] Inhibitors designed from scaffolds like this compound can bind to the ATP pocket of PI3K or mTOR, preventing the phosphorylation of downstream effectors and halting the aberrant signaling cascade.

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor Synthesized Inhibitor (From Aminopyridine Scaffold) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Tumor Suppressor)

Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Protocols for Biological Evaluation

Once synthesized, the novel compound must be evaluated for its biological activity.

G A Synthesized Compound B Biochemical Assay (In Vitro Kinase Assay) A->B D Cell-Based Assay (e.g., MTT Proliferation Assay) A->D C Determine IC₅₀ / Kᵢ (Potency) B->C F Lead Optimization C->F E Determine GI₅₀ (Cellular Efficacy) D->E E->F

Workflow for Biological Evaluation of a New Kinase Inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Procedure:

  • Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture: In a microplate, add the reaction buffer, the target kinase enzyme (e.g., PI3Kα), and the diluted test compound.[9]

  • Initiation: Initiate the kinase reaction by adding the substrate (e.g., PIP₂) and ATP (often radiolabeled or coupled to a reporter system).[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction and quantify the product formation using an appropriate detection method (e.g., luminescence-based assay like ADP-Glo™, filtration-based radiometric assay, or fluorescence polarization).

  • Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell Proliferation (MTT) Assay

Objective: To assess the antiproliferative effect of the inhibitor on a cancer cell line known to be dependent on the target pathway (e.g., MCF-7 for PI3K).

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Representative Data

The following table presents hypothetical data for a compound synthesized using the protocols above, illustrating the expected outcomes from biological testing.

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]Cell Line (Pathway-Dependent)GI₅₀ (nM) [Cellular]
EX-AMINOPYR-01 PI3Kα15MCF-7 (Breast Cancer)75
EX-AMINOPYR-01 mTOR45U87-MG (Glioblastoma)120
Buparlisib (Control) PI3Kα12MCF-7 (Breast Cancer)60

Conclusion and Future Perspectives

This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its pre-installed functionalities provide a robust starting point for developing potent, selective, and metabolically stable drug candidates. The synthetic methodologies outlined here, primarily centered on palladium-catalyzed cross-coupling, offer a modular and efficient route to rapidly generate diverse chemical libraries. Future work can expand upon this core by exploring alternative coupling partners, modifying the methoxy group to further probe the kinase active site, and undertaking comprehensive structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Suzuki Coupling of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Highly Functionalized Pyridine Core

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is integral to the synthesis of biaryl and heteroaryl motifs, which are prevalent in a multitude of pharmaceuticals and advanced materials.[2][3] The subject of this guide, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, represents a unique and challenging substrate for this powerful reaction. Its pyridine core is decorated with a confluence of electronically diverse substituents: a π-donating methoxy group, a potent σ- and π-withdrawing trifluoromethyl group, and a coordinating primary amine. This intricate electronic environment necessitates a carefully optimized protocol to achieve successful and high-yielding cross-coupling.

The primary challenges in the Suzuki coupling of this substrate are twofold. First, the lone pairs of electrons on both the pyridine nitrogen and the exocyclic amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Second, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making the oxidative addition step of the catalytic cycle more demanding.[5]

This document provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for the synthesis of novel biarylpyridine derivatives. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step experimental procedure. Furthermore, a troubleshooting guide is included to address common challenges encountered during this transformation.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the nature of the halide and the electronic properties of the aryl group.[2] Subsequently, in the transmetalation step, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, a process facilitated by the presence of a base.[1] The final step, reductive elimination, results in the formation of the new carbon-carbon bond and the regeneration of the active palladium(0) catalyst, allowing the cycle to continue.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStarting material.
Arylboronic Acid≥97%Commercially availableCoupling partner (1.5 equivalents).
Pd₂(dba)₃Catalyst gradeCommercially availablePalladium precatalyst (2.5 mol%).
XPhosLigand gradeCommercially availableBuchwald ligand (5.5 mol%).
K₃PO₄Anhydrous, ≥98%Commercially availableBase (3.0 equivalents).
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableSolvent.
Deionized WaterHigh purityIn-houseCo-solvent.
Argon or NitrogenHigh purityIn-houseInert gas.

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solids to a dry Schlenk flask: - this compound - Arylboronic acid - Pd₂(dba)₃ and XPhos - K₃PO₄ B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents via syringe: - 1,4-Dioxane - Water B->C D Heat the reaction mixture to 100 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and dilute with ethyl acetate E->F G Wash with water and brine F->G H Dry organic layer over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: A flowchart outlining the key steps of the experimental protocol.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.5 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas a 5:1 mixture of 1,4-dioxane and water by bubbling with argon for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biarylpyridine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices

  • Catalyst System (Pd₂(dba)₃ / XPhos): The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is crucial for the successful coupling of challenging substrates.[7] Buchwald ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are particularly effective for heteroaryl couplings as they promote the formation of the active monoligated palladium(0) species and facilitate the otherwise difficult oxidative addition step.[8]

  • Base (K₃PO₄): Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic inorganic base that is often effective in Suzuki couplings, particularly with sensitive substrates.[3] It is sufficiently basic to facilitate the transmetalation step without promoting significant side reactions.

  • Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is frequently optimal for Suzuki couplings.[3] 1,4-Dioxane is a good solvent for the organic reactants, while the presence of water aids in the dissolution of the inorganic base and facilitates the transmetalation process. Anhydrous conditions can also be employed to minimize protodeboronation, a common side reaction.[8]

  • Temperature (100 °C): Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of less reactive aryl halides and to ensure a reasonable reaction rate.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Catalyst inhibition by the amine or pyridine nitrogen. - Inefficient oxidative addition. - Inactive catalyst.- Increase catalyst and ligand loading (e.g., to 5 mol% Pd₂(dba)₃ and 11 mol% XPhos). - Screen other bulky phosphine ligands (e.g., SPhos, RuPhos). - Ensure all reagents and solvents are of high purity and the reaction is performed under strictly inert conditions.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities. - Prolonged reaction time at high temperature.- Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[8] - Monitor the reaction closely and work up as soon as the starting material is consumed.
Dehalogenation of Starting Material - Presence of hydride sources. - Suboptimal reaction conditions.- Ensure solvents are not a source of hydrides. - Optimize the reaction temperature and time to favor cross-coupling over dehalogenation.
Homocoupling of Boronic Acid - Presence of oxygen. - Inefficient transmetalation.- Thoroughly degas all solvents and maintain a positive pressure of inert gas. - Ensure the base is of good quality and adequately soluble in the reaction medium.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

By adhering to this detailed protocol and considering the underlying chemical principles, researchers can confidently approach the Suzuki-Miyaura coupling of the challenging yet valuable this compound, paving the way for the synthesis of novel and potentially bioactive molecules.

References

Application Notes & Protocols: High-Throughput Screening Assays for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with High-Throughput Screening

In the landscape of modern drug discovery, the ability to rapidly and efficiently assess the biological activity of large numbers of chemical entities is paramount. High-throughput screening (HTS) serves as the cornerstone of this effort, employing automation, miniaturization, and sensitive detection methods to test compound libraries against specific biological targets.[1][2][3] The 4-methoxy-5-(trifluoromethyl)pyridin-2-amine scaffold represents a privileged chemical structure, frequently explored for its potential as a modulator of various biological processes, particularly as an inhibitor of protein kinases.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays tailored for the evaluation of derivatives of this promising chemical series.

The following application notes and protocols are designed to be robust and self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure the generation of high-quality, reproducible data. We will explore two distinct, yet complementary, HTS approaches: a biochemical assay targeting kinase inhibition and a cell-based assay to assess cytotoxicity.

Part 1: Biochemical HTS Assay for Kinase Inhibition

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, making them a major focus for drug discovery.[4][5][7] The aminopyridine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. This section details a luminescence-based kinase inhibition assay, a preferred method in HTS due to its high sensitivity, broad dynamic range, and minimal interference from fluorescent compounds.[8][9][10]

Principle of the Luminescence-Based Kinase Assay

This protocol utilizes an ATP-quantification assay, such as the commercially available Kinase-Glo® assay. The principle is straightforward: a kinase consumes ATP during the phosphorylation of its substrate. By measuring the amount of remaining ATP after the kinase reaction, we can determine the extent of kinase activity. Inhibitors of the kinase will result in less ATP consumption, leading to a higher luminescence signal.[7]

Workflow for Biochemical Kinase Inhibition HTS

cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) dispense_reagents Dispense Kinase, Substrate, ATP to 384-well plate reagent_prep->dispense_reagents compound_prep Compound Plate Preparation (Serial Dilutions) dispense_compounds Transfer Compounds from source plate compound_prep->dispense_compounds dispense_reagents->dispense_compounds incubate_reaction Incubate at RT (e.g., 60 min) dispense_compounds->incubate_reaction add_detection Add Luminescence Detection Reagent incubate_reaction->add_detection incubate_detection Incubate at RT (e.g., 10 min) add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate qc_check Quality Control (Z'-factor calculation) read_plate->qc_check hit_id Hit Identification (% Inhibition) qc_check->hit_id dose_response Dose-Response Curves (IC50 determination) hit_id->dose_response

Caption: Workflow for a luminescence-based biochemical kinase inhibition HTS campaign.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.
  • Kinase Solution: Dilute the kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically to achieve a robust signal window.
  • Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer at a 2X final concentration. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

2. Compound Plating:

  • Using an acoustic liquid handler or a pintool, transfer nanoliter volumes of the this compound derivatives from stock plates to a 384-well assay plate.
  • For dose-response experiments, prepare serial dilutions of the compounds.
  • Include appropriate controls on each plate:
  • Negative Control (0% Inhibition): Wells containing DMSO vehicle only.
  • Positive Control (100% Inhibition): Wells containing a known potent inhibitor of the target kinase.

3. Kinase Reaction:

  • Add the 2X Kinase Solution to all wells of the assay plate.
  • Add the 2X Substrate/ATP Solution to initiate the kinase reaction. The final reaction volume is typically 10-20 µL.
  • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

4. Signal Detection:

  • Add a volume of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) equal to the volume of the kinase reaction in each well.
  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
  • Read the luminescence on a plate reader.

5. Data Analysis and Quality Control:

  • Percentage Inhibition Calculation:
  • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11][12] It is calculated using the signals from the positive and negative controls:
  • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][13]

Parameter Description Acceptance Criteria
Z'-Factor A measure of assay quality, reflecting the separation between control signals.≥ 0.5[11][14]
Signal-to-Background (S/B) Ratio of the mean negative control signal to the mean positive control signal.> 5
Coefficient of Variation (%CV) A measure of the variability of the control signals.< 15%

Part 2: Cell-Based HTS Assay for Cytotoxicity

While biochemical assays are essential for determining direct target engagement, cell-based assays provide crucial information about a compound's effects in a more biologically relevant context.[15][16][17] This includes assessing cell permeability, potential off-target effects, and general cytotoxicity. A cytotoxicity assay is a fundamental secondary screen to filter out compounds that are broadly toxic and to prioritize those with specific on-target activity.

Principle of the Resazurin-Based Cytotoxicity Assay

This protocol uses a resazurin-based assay (e.g., alamarBlue® or PrestoBlue™) to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[18]

Workflow for Cell-Based Cytotoxicity HTS

cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cell_culture Cell Culture and Harvesting seed_cells Seed Cells into 384-well plate cell_culture->seed_cells compound_prep Compound Plate Preparation (Serial Dilutions) add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_adhesion Incubate for Cell Adhesion (e.g., 24 hours) seed_cells->incubate_adhesion incubate_adhesion->add_compounds incubate_treatment Incubate for Treatment Period (e.g., 48-72 hours) add_compounds->incubate_treatment add_reagent Add Resazurin Reagent incubate_treatment->add_reagent incubate_readout Incubate for Color Development (e.g., 1-4 hours) add_reagent->incubate_readout read_plate Read Fluorescence incubate_readout->read_plate qc_check Quality Control (Z'-factor calculation) read_plate->qc_check hit_id Hit Identification (% Viability) qc_check->hit_id dose_response Dose-Response Curves (IC50 determination) hit_id->dose_response

Caption: Workflow for a resazurin-based cell viability HTS assay.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
  • Harvest cells and perform a cell count. Dilute the cells in culture medium to the optimal seeding density, which should be determined to ensure cells are in the exponential growth phase at the end of the assay.
  • Using a multichannel pipette or automated dispenser, seed the cells into a 384-well, clear-bottom, black-walled plate.
  • Incubate the plate for 18-24 hours to allow for cell adhesion.

2. Compound Treatment:

  • Prepare a daughter plate with the this compound derivatives at the desired concentrations.
  • Transfer the compounds from the daughter plate to the cell plate.
  • Include appropriate controls:
  • Negative Control (100% Viability): Wells with cells treated with DMSO vehicle only.
  • Positive Control (0% Viability): Wells with cells treated with a potent cytotoxic agent (e.g., staurosporine or doxorubicin).

3. Incubation and Readout:

  • Incubate the treated cell plates for a specified period (e.g., 48 or 72 hours).
  • Add resazurin-based reagent to each well (typically 10% of the total volume).
  • Incubate for 1-4 hours, or until a sufficient color change is observed in the negative control wells.
  • Read the fluorescence (typically ~560 nm excitation / ~590 nm emission) on a plate reader.

4. Data Analysis and Quality Control:

  • Percentage Viability Calculation:
  • % Viability = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
  • Z'-Factor Calculation: As with the biochemical assay, the Z'-factor should be calculated to ensure the reliability of the screening data.[19]

Parameter Description Acceptance Criteria
Z'-Factor A measure of assay quality, reflecting the separation between control signals.≥ 0.5[11][14]
Signal-to-Background (S/B) Ratio of the mean negative control signal to the mean positive control signal.> 5
Cell Seeding Uniformity Assessed by the %CV of the negative control wells across the plate.< 15%

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives. By combining a sensitive biochemical assay for direct target inhibition with a biologically relevant cell-based assay for cytotoxicity, researchers can efficiently identify and prioritize compounds for further development. Adherence to the described quality control measures, particularly the consistent monitoring of the Z'-factor, is critical for the success of any HTS campaign.[20]

References

Topic: Analytical Methods for Quantification of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed, validated analytical methodologies for the accurate quantification of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in modern medicinal and agricultural chemistry.[1] The inherent physicochemical properties of this molecule, stemming from the interplay between the pyridine core, the electron-donating methoxy and amino groups, and the strongly electron-withdrawing trifluoromethyl group, necessitate robust and specific analytical techniques for quality control, pharmacokinetic studies, and impurity profiling.[2] We present two orthogonal, self-validating protocols: a high-throughput Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method ideal for purity assessment and routine quantification, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis and unambiguous identification. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters grounded in ICH guidelines are discussed to ensure scientific integrity and immediate applicability in a research and drug development setting.[3][4]

Analyte Physicochemical Profile & Method Selection Rationale

Understanding the molecular characteristics of this compound is fundamental to selecting and optimizing an appropriate analytical strategy.

PropertyValue / StructureRationale for Method Selection
Chemical Structure Chemical Structure of this compoundThe substituted pyridine ring acts as a chromophore, making UV detection a viable and straightforward choice for HPLC. The presence of the basic amino group can lead to peak tailing on silica-based columns, which must be addressed through mobile phase modification or the use of specialized columns.[5]
Molecular Formula C₇H₇F₃N₂O-
Molecular Weight 192.14 g/mol The molecular weight is well within the range for both HPLC and GC analysis. This value is critical for preparing standard solutions of known concentration and for mass spectrometry confirmation.
Predicted pKa ~4-5 (Pyridine Nitrogen)The basicity of the pyridine ring nitrogen and the exocyclic amine influences solubility and chromatographic retention. Acidic mobile phase modifiers are often required in RP-HPLC to protonate the analyte, ensuring sharp, symmetrical peaks.[5]
Predicted LogP ~1.5 - 2.0The moderate lipophilicity suggests good retention on reverse-phase (e.g., C18) columns. It also indicates sufficient volatility for potential analysis by GC, although the polarity from the amine group must be considered.

Method Selection Causality:

  • RP-HPLC-UV: This is the workhorse method for purity analysis and quantification in pharmaceutical development due to its high precision, robustness, and suitability for non-volatile matrices.[3] The UV absorbance of the pyridine core allows for sensitive detection without derivatization.

  • GC-MS: This technique offers superior specificity and sensitivity.[6] The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, making it invaluable for impurity identification and trace-level quantification in complex matrices where chromatographic co-elution might be a concern.[2]

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This protocol details a validated isocratic RP-HPLC method for the reliable quantification of this compound in bulk material or simple formulations.

Principle

The analyte is separated from impurities on a C18 stationary phase based on its hydrophobicity. An acidic mobile phase is employed to suppress the silanol interactions and ensure the analyte is in its protonated form, leading to improved peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration (external standard method).

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std 1. Weigh Reference Standard dissolve_std 2. Dissolve in Diluent (ACN:Water 50:50) prep_std->dissolve_std prep_sample 3. Prepare Sample Solution (Same Concentration) filter_sample 4. Filter through 0.45 µm Syringe Filter prep_sample->filter_sample instrument Inject into HPLC filter_sample->instrument separation Separation on C18 Column Isocratic Elution instrument->separation detection UV Detection (e.g., 270 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

A. Instrumentation and Materials

  • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • HPLC grade Acetonitrile (ACN) and Water

  • Formic acid (FA), HPLC grade

  • Reference Standard: this compound (>99% purity)

B. Reagent Preparation

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). For this isocratic method, a pre-mixed mobile phase is used. A typical starting point is Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid .[3] Degas the mobile phase by sonication or vacuum filtration.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

C. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to have a theoretical concentration of 10 µg/mL of the analyte using the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

D. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Method Validation Parameters (ICH Guidelines)

The described method should be validated to ensure its performance. The following table summarizes key validation tests and typical acceptance criteria.[4]

ParameterTestAcceptance Criteria
Linearity Analyze 5-7 concentrations (e.g., 1-20 µg/mL)Correlation coefficient (R²) ≥ 0.999
Accuracy Spike placebo with analyte at 3 levels (80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate injections of 100% concentrationRelative Standard Deviation (%RSD) ≤ 2.0%
Specificity Analyze placebo, stressed samples; check for peak purityAnalyte peak is resolved from all other peaks
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1%RSD for precision at this level should be acceptable
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1-

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for high sensitivity and specificity, making it suitable for trace analysis, impurity identification, or quantification in complex biological or environmental matrices.

Principle

The analyte, which must be thermally stable and sufficiently volatile, is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. Quantification is performed using the highly specific signal of a characteristic mass fragment (Selected Ion Monitoring - SIM mode), often with the aid of a stable isotope-labeled internal standard for maximum accuracy.[7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis prep_sample 1. Prepare Sample Solution in Volatile Solvent (e.g., Ethyl Acetate) add_is 2. Add Internal Standard (Optional but Recommended) prep_sample->add_is vial 3. Transfer to GC Vial add_is->vial instrument Inject into GC vial->instrument separation Vaporization & Separation (Capillary Column) instrument->separation detection MS Detection (EI) Full Scan or SIM Mode separation->detection tic Generate Total/Extracted Ion Chromatogram detection->tic integrate Integrate Peak Area tic->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS quantification.

Detailed Protocol

A. Instrumentation and Materials

  • GC-MS system with a capillary column inlet (e.g., Agilent 7890/5977, Shimadzu GCMS-QP2020)

  • Capillary column: Low-to-mid polarity, e.g., HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, high purity

  • Solvent: Ethyl acetate or Dichloromethane, GC grade

  • Reference Standard: this compound (>99% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, or a deuterated analog (e.g., Pyridine-d5) is highly recommended for best accuracy.[7]

B. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each level with a constant, known concentration of the Internal Standard. A typical range might be 0.1 to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range. Add the same amount of Internal Standard as used in the calibration standards.

C. GC-MS Conditions

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for method development; Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the analyte would be determined from the full scan spectrum (e.g., the molecular ion M⁺ and major fragments).
Data Analysis and Causality
  • Full Scan vs. SIM: Initially, run a standard in Full Scan mode to confirm the retention time and identify the mass spectrum of the analyte. The molecular ion (M⁺) and the most abundant, characteristic fragment ions should be identified.

  • SIM Mode for Quantification: For quantitative analysis, switch to SIM mode. Monitor 3-4 characteristic ions for the analyte and the internal standard. This drastically increases sensitivity and reduces interference from the sample matrix. The most abundant ion is typically used for quantification (the "quant ion"), while others serve as qualifiers to confirm identity.

References

Derivatization of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine for biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Applikations- und Protokollhandbuch

Thema: Derivatisierung von 4-Methoxy-5-(trifluormethyl)pyridin-2-amin für die biologische Evaluierung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte Anleitung zur strategischen Derivatisierung der Kernstruktur 4-Methoxy-5-(trifluormethyl)pyridin-2-amin. Diese fluorierte Pyridin-Einheit ist ein wertvoller Baustein in der medizinischen Chemie, der einzigartige sterische und elektronische Eigenschaften vereint, die für die Modulation von Wirkstoff-Ziel-Interaktionen entscheidend sind.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf zwei primäre Modifikationspunkte: die vielseitige 2-Aminogruppe und die metabolisch anfällige 4-Methoxygruppe. Wir erläutern bewährte Methoden zur Synthese von Amid-, Sulfonamid- und Harnstoff-Analoga sowie Strategien für den bioisosterischen Ersatz der Methoxygruppe zur Verbesserung der pharmakokinetischen Profile.[3][4][5] Jedes Protokoll wird durch Erklärungen der zugrunde liegenden chemischen Prinzipien, detaillierte experimentelle Verfahren, Charakterisierungsmethoden und Richtlinien für die Vorbereitung der Verbindungen für biologische Hochdurchsatz-Screenings ergänzt.

Einführung: Profil der Kernstruktur

4-Methoxy-5-(trifluormethyl)pyridin-2-amin ist eine hochfunktionale heterocyclische Verbindung. Seine Nützlichkeit in der Wirkstoffforschung ergibt sich aus der Kombination seiner Bestandteile:

  • Pyridin-Ring: Ein fundamentaler Heterocyclus, der in zahlreichen von der FDA zugelassenen Medikamenten vorkommt und häufig an Wasserstoffbrückenbindungen und π-Stapelung mit biologischen Zielen beteiligt ist.[6]

  • Trifluormethyl-Gruppe (CF₃): Diese Gruppe übt einen starken elektronenziehenden Effekt aus, der die Basizität des Pyridin-Stickstoffs und der benachbarten Aminogruppe moduliert.[7] Die Stärke der Kohlenstoff-Fluor-Bindung erhöht zudem die metabolische Stabilität, indem sie den oxidativen Abbau an dieser Position verhindert.[6]

  • 2-Amino-Gruppe: Als primäres Amin dient sie als reaktiver "Griff", der eine Vielzahl chemischer Modifikationen durch Standard-Kupplungsreaktionen ermöglicht.[8][9]

  • 4-Methoxy-Gruppe: Diese elektronenspendende Gruppe kann die Elektronendichte des Rings beeinflussen. Jedoch ist sie oft eine metabolische Schwachstelle, die einer O-Demethylierung durch Cytochrom-P450-Enzyme unterliegt, was zu einer schnellen Clearance des Wirkstoffs führt.[10]

Die strategische Derivatisierung dieser Kernstruktur zielt darauf ab, eine chemische Bibliothek zu erstellen, die eine breite Palette von physikochemischen Eigenschaften abdeckt, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und Leads mit optimierter Wirksamkeit, Selektivität und verbesserten ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu identifizieren.

Logischer Arbeitsablauf für die Derivatisierung und Evaluierung

Der folgende Arbeitsablauf skizziert den gesamten Prozess von der Synthese bis zur biologischen Auswertung.

Workflow cluster_synthesis Phase 1: Synthese & Aufreinigung cluster_bio Phase 2: Biologische Evaluierung A Startmaterial 4-Methoxy-5-(trifluormethyl) pyridin-2-amin B Modifikation der 2-Aminogruppe (Amide, Sulfonamide, Harnstoffe) A->B Parallele Synthese C Modifikation der 4-Methoxygruppe (Ether-Spaltung & Bioisosterischer Ersatz) A->C Parallele Synthese D Aufreinigung & Charakterisierung (Chromatographie, NMR, MS, HPLC) B->D C->D E Erstellung der Substanzbibliothek (Stammlösungen in DMSO) D->E Gereinigte Derivate F Primäres Screening (z.B. Zytotoxizitäts-Assay, Kinase-Assay) E->F G Hit-Identifizierung & -Validierung F->G H SAR-Analyse & Lead-Optimierung G->H

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Evaluierung.

Strategische Derivatisierung: Protokolle und Begründungen

Dieser Abschnitt beschreibt detaillierte Protokolle für die Modifikation der Kernstruktur. Jede Methode wird mit einer Begründung für ihre Relevanz in der Wirkstoffentwicklung vorgestellt.

Modifikationen an der 2-Amino-Gruppe

Die Nukleophilie der primären Aminogruppe macht sie zum idealen Ausgangspunkt für die Diversifizierung.

  • Begründung: Amide sind in der medizinischen Chemie allgegenwärtig. Sie fungieren als starre Verknüpfungselemente und können als Wasserstoffbrücken-Donoren und -Akzeptoren dienen, was für die Bindung an Proteintaschen entscheidend ist.[5] Diese Reaktion ist robust und ermöglicht die Einführung einer breiten Palette von Aryl- und Alkyl-Substituenten.

  • Schritt-für-Schritt-Protokoll:

    • Lösen Sie 4-Methoxy-5-(trifluormethyl)pyridin-2-amin (1,0 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (ca. 0,1 M).

    • Fügen Sie eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1,5 Äq.) hinzu. Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

    • Fügen Sie das gewünschte Acylchlorid (1,1 Äq.) tropfenweise unter Rühren hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (aq.), gesättigter NaHCO₃-Lösung (aq.) und gesättigter NaCl-Lösung (Sole).

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

ReagenzÄquivalenteMolekulargewichtBeispielmenge (für 100 mg Startmaterial)
4-Methoxy-5-(trifluormethyl)pyridin-2-amin1,0206,14 g/mol 100 mg (0,485 mmol)
Triethylamin (TEA)1,5101,19 g/mol 101 µL (0,728 mmol)
Benzoylchlorid1,1140,57 g/mol 62 µL (0,534 mmol)
Dichlormethan (DCM)--5 mL
  • Begründung: Sulfonamide sind wichtige Pharmakophore, die in antibakteriellen, antiviralen und antineoplastischen Wirkstoffen vorkommen.[11] Sie sind metabolisch stabil und ihre geometrische Anordnung ähnelt der von Carbonsäuren, was sie zu effektiven Wasserstoffbrücken-Akzeptoren macht.

  • Schritt-für-Schritt-Protokoll:

    • Lösen Sie 4-Methoxy-5-(trifluormethyl)pyridin-2-amin (1,0 Äq.) in Pyridin (als Lösungsmittel und Base) (ca. 0,2 M).

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie das entsprechende Sulfonylchlorid (1,2 Äq.) portionsweise hinzu.

    • Rühren Sie die Reaktion bei 0 °C für 30 Minuten und dann bei Raumtemperatur für 4-24 Stunden.

    • Überwachen Sie den Fortschritt mittels DC oder LC-MS.

    • Gießen Sie die Reaktionsmischung nach Abschluss in Eiswasser, um das Produkt auszufällen. Alternativ kann das Pyridin im Vakuum entfernt und der Rückstand zwischen Ethylacetat und 1 M HCl (aq.) verteilt werden.

    • Extrahieren Sie die wässrige Phase mit Ethylacetat. Kombinieren Sie die organischen Phasen.

    • Waschen Sie die kombinierte organische Phase mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation.

  • Begründung: Die Harnstoff-Einheit ist ein privilegierter Strukturbestandteil in vielen Kinase-Inhibitoren, da sie ein ausgezeichnetes Wasserstoffbrücken-Donor-Akzeptor-Muster aufweist, das starke Wechselwirkungen mit der Scharnierregion (Hinge-Region) von Kinasen ermöglicht.

  • Schritt-für-Schritt-Protokoll:

    • Lösen Sie 4-Methoxy-5-(trifluormethyl)pyridin-2-amin (1,0 Äq.) in einem aprotischen Lösungsmittel wie THF oder Acetonitril (ca. 0,1 M).

    • Fügen Sie das gewünschte Isocyanat (1,05 Äq.) bei Raumtemperatur hinzu.

    • Rühren Sie die Mischung für 1-12 Stunden. Die Reaktion ist oft schnell und das Produkt kann ausfallen.

    • Überwachen Sie den Verbrauch des Startmaterials mittels LC-MS.

    • Wenn das Produkt ausfällt, filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn im Vakuum.

    • Wenn das Produkt löslich bleibt, entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand mittels Säulenchromatographie oder Umkristallisation.

Modifikationen an der 4-Methoxy-Gruppe: Bioisosterischer Ersatz

Die Überwindung der metabolischen Anfälligkeit der Methoxygruppe ist ein entscheidender Schritt in der Lead-Optimierung.[10] Die Strategie beinhaltet typischerweise die Spaltung des Methylethers, um eine Hydroxypyridin-Zwischenstufe zu erzeugen, die dann weiter funktionalisiert werden kann.

  • Begründung: Die Umwandlung der Methoxygruppe in eine Hydroxylgruppe schafft einen neuen Synthesepunkt für O-Alkylierungen und ermöglicht die Einführung von Gruppen mit verbesserter metabolischer Stabilität, wie z.B. Difluoralkoxy-Gruppen.[4][10] Bortribromid (BBr₃) ist ein klassisches Reagenz für die Spaltung von Aryl-Methylethern.

  • Sicherheitshinweis: BBr₃ ist hochreaktiv, korrosiv und reagiert heftig mit Wasser. Alle Arbeiten müssen unter einer inerten Atmosphäre (Argon oder Stickstoff) in einem gut belüfteten Abzug durchgeführt werden.

  • Schritt-für-Schritt-Protokoll:

    • Lösen Sie das 4-Methoxy-Derivat (1,0 Äq.) in trockenem DCM (ca. 0,05 M) unter einer inerten Atmosphäre.

    • Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).

    • Fügen Sie eine 1 M Lösung von BBr₃ in DCM (3,0 Äq.) langsam über eine Spritze hinzu.

    • Rühren Sie die Mischung bei -78 °C für 1 Stunde und lassen Sie sie dann langsam über Nacht auf Raumtemperatur erwärmen.

    • Kühlen Sie die Reaktion erneut auf 0 °C und quenchen Sie sie vorsichtig durch tropfenweise Zugabe von Methanol, gefolgt von Wasser.

    • Entfernen Sie das Lösungsmittel im Vakuum. Der Rückstand ist oft das Hydrobromid-Salz des Produkts.

    • Neutralisieren Sie den Rückstand mit einer gesättigten NaHCO₃-Lösung, bis die CO₂-Entwicklung aufhört.

    • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat oder einer Mischung aus Chloroform/Isopropanol).

    • Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt, falls erforderlich. Oft ist das Produkt nach der Extraktion ausreichend rein für den nächsten Schritt.

  • Begründung: Dieses Protokoll ermöglicht die Einführung verschiedener Alkylgruppen am 4-Sauerstoffatom, um die Lipophilie, Löslichkeit und metabolische Stabilität zu modulieren.

  • Schritt-für-Schritt-Protokoll:

    • Suspendieren Sie das 2-Amino-5-(trifluormethyl)pyridin-4-ol (1,0 Äq.) in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril.

    • Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃) (2,0 Äq.) oder Cäsiumcarbonat (Cs₂CO₃) (1,5 Äq.) hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten, um das Phenolat zu bilden.

    • Fügen Sie das Alkylierungsmittel (z.B. Alkylbromid, -iodid oder -tosylat) (1,2 Äq.) hinzu.

    • Erhitzen Sie die Reaktion je nach Reaktivität des Alkylierungsmittels auf 50-80 °C und rühren Sie für 4-24 Stunden.

    • Überwachen Sie den Fortschritt mittels LC-MS.

    • Nach Abschluss kühlen Sie die Reaktion ab, verdünnen Sie sie mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.

    • Waschen Sie die organische Phase mehrmals mit Wasser (um DMF zu entfernen) und dann mit Sole.

    • Trocknen Sie, konzentrieren Sie und reinigen Sie das Produkt mittels Säulenchromatographie.

Strukturelle Charakterisierung und Vorbereitung für Assays

Die eindeutige Bestätigung der Struktur und Reinheit jedes Derivats ist für die Interpretation biologischer Daten unerlässlich.

Analytische Validierung
  • NMR-Spektroskopie (¹H, ¹³C, ¹⁹F): Bestätigen Sie die erfolgreiche Derivatisierung durch das Auftreten neuer Signale (z.B. Amid-NH, neue Alkylgruppen) und Verschiebungen vorhandener Signale. Die ¹⁹F-NMR ist entscheidend, um die Integrität der CF₃-Gruppe zu bestätigen.

  • Massenspektrometrie (LC-MS): Dient zur schnellen Bestätigung des erwarteten Molekulargewichts des Produkts und zur Überwachung der Reaktionskinetik.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Bestimmen Sie die Reinheit jedes Endprodukts. Für biologische Assays wird eine Reinheit von >95% empfohlen, um falsch positive oder negative Ergebnisse zu vermeiden.

Vorbereitung der Substanzbibliothek für das Screening
  • Erstellung von Stammlösungen: Lösen Sie jede gereinigte Verbindung präzise in 100% Dimethylsulfoxid (DMSO) bei einer hohen Konzentration (typischerweise 10 mM oder 20 mM).

  • Löslichkeitsprüfung: Überprüfen Sie die Stammlösungen visuell auf Ausfällungen. Zentrifugieren Sie die Proben, um unlösliches Material zu entfernen.

  • Lagerung: Lagern Sie die Stammlösungen in geeigneten Platten oder Röhrchen bei -20 °C oder -80 °C, um den Abbau zu minimieren. Vermeiden Sie wiederholte Gefrier-Tau-Zyklen.

Workflow für die Probenvorbereitung und das Screening

Abbildung 2: Arbeitsablauf von der gereinigten Verbindung zum biologischen Datensatz.

Empfohlene biologische Evaluierungs-Assays

Basierend auf der Literatur für fluorierte Pyridin-Strukturen sind diese Verbindungen vielversprechende Kandidaten für die Untersuchung in verschiedenen Krankheitsbereichen, insbesondere in der Onkologie.[11][12][13]

  • Zytotoxizitäts-Assays:

    • Prinzip: Bestimmen Sie die Fähigkeit der Verbindungen, das Wachstum von Krebszelllinien zu hemmen oder diese abzutöten.

    • Methode: Ein MTS- oder MTT-Assay ist ein kolorimetrischer Standardtest, der die metabolische Aktivität von Zellen misst. Ein Rückgang des Signals korreliert mit Zelltod oder Wachstumsstillstand.

    • Anwendung: Primäres Screening zur Identifizierung von Verbindungen mit allgemeiner Antikrebs-Aktivität.

  • Kinase-Inhibitions-Assays:

    • Prinzip: Viele Pyridin-Derivate wirken als ATP-kompetitive Inhibitoren von Proteinkinasen.[12][13] Assays können die Hemmung der Phosphorylierung eines Substrats durch eine spezifische Kinase messen.

    • Methode: Techniken wie HTRF (Homogeneous Time-Resolved Fluorescence), LanthaScreen™ oder Kinase-Glo® ermöglichen ein Hochdurchsatz-Screening gegen ein Panel von Kinasen (z.B. PI3K, mTOR, EGFR).

    • Anwendung: Identifizierung spezifischer molekularer Ziele und Untersuchung der Selektivität der Verbindungen.

  • Antimikrobielle Assays:

    • Prinzip: Bestimmen Sie die minimale Hemmkonzentration (MHK) gegen verschiedene Bakterien- oder Pilzstämme.[14][15]

    • Methode: Mikrodilutions-Assays in 96-Well-Platten sind eine gängige Methode zur Bestimmung der MHK.

    • Anwendung: Screening auf neue antimikrobielle Wirkstoffe.

Schlussfolgerung

Die Kernstruktur 4-Methoxy-5-(trifluormethyl)pyridin-2-amin bietet eine robuste und vielseitige Plattform für die Entwicklung neuartiger biologisch aktiver Moleküle. Die in diesem Leitfaden beschriebenen Protokolle ermöglichen die systematische Erstellung einer diversifizierten Bibliothek durch Modifikationen an der 2-Aminogruppe und den bioisosterischen Ersatz der 4-Methoxygruppe. Eine sorgfältige chemische Charakterisierung und eine methodische Vorbereitung der Proben sind entscheidend für die Gewinnung zuverlässiger biologischer Daten. Der hier skizzierte integrierte Ansatz von der Synthese bis zum Screening soll Forschern als umfassende Ressource dienen, um das therapeutische Potenzial von Derivaten dieser vielversprechenden Kernstruktur zu erschließen.

Referenzen

  • G. D. Kramer, "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine," National Institutes of Health, 2020. --INVALID-LINK--

  • Unchained Labs, "The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry," LinkedIn, 2023. --INVALID-LINK--

  • H. D. Ali et al., "Synthesis and biological evaluation of pyridine derivatives as antimicrobial agents," Conference Series, 2017. --INVALID-LINK--

  • G. D. Kramer, "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine," PubMed, 2020. --INVALID-LINK--

  • A. Gasparyan et al., "Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine," Pharmacia, 2023. --INVALID-LINK--

  • Unchained Labs, "The Role of Fluorinated Pyridines in Modern Drug Discovery," LinkedIn, 2023. --INVALID-LINK--

  • S. M. Rida et al., "Synthesis, computational and biological evaluation of some new pyridine Derivatives," Research Square, 2022. --INVALID-LINK--

  • M. J. Rawling, "What are good methoxy isosteres in medicinal chemistry?," ResearchGate, 2015. --INVALID-LINK--

  • H. D. Ali et al., "Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents," ResearchGate, 2017. --INVALID-LINK--

  • J. T. Reeves et al., "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres," National Institutes of Health, 2015. --INVALID-LINK--

  • A. T. F. T. et al., "Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism," ResearchGate, 2019. --INVALID-LINK--

  • C. D. Jones, "Bioisosteric Replacements," Cambridge MedChem Consulting, 2021. --INVALID-LINK--

  • S. M. Rida et al., "Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors," PubMed, 2014. --INVALID-LINK--

  • J. K. Shneine, "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review," American Journal of Heterocyclic Chemistry, 2021. --INVALID-LINK--

  • J. K. Shneine, "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review," ResearchGate, 2021. --INVALID-LINK--

  • WuXi AppTec, "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides," WuXi AppTec, 2024. --INVALID-LINK--

  • M. G. Almalki et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," National Institutes of Health, 2022. --INVALID-LINK--

  • A. Rauf et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022)," PubMed, 2023. --INVALID-LINK--

  • S. Li et al., "Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound," Royal Society of Chemistry, 2019. --INVALID-LINK--

  • A. A. Cantu, "methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib," ACS Publications, 2023. --INVALID-LINK--

  • D. Z. Zhelezarova, "Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders," PubMed, 2023. --INVALID-LINK--

  • T. F. S. T. Funaki, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, 2020. --INVALID-LINK--

  • V. G. D. G. Beaufils, "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology," ACS Publications, 2017. --INVALID-LINK--

  • BLDpharm, "4-Methoxy-5-(trifluoromethyl)pyridin-2-amine," BLDpharm, N.d. --INVALID-LINK--

  • Chemicalbridge, "this compound," Chemicalbridge, N.d. --INVALID-LINK--

  • M. P. Wymann et al., "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders," ACS Publications, 2020. --INVALID-LINK--

  • M. P. Wymann et al., "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase," PubMed, 2019. --INVALID-LINK--

  • D. J. T. D. J. T. et al., "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)," PubMed, 2017. --INVALID-LINK--

  • T. Funaki, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," National Institutes of Health, 2020. --INVALID-LINK--

References

The Strategic Deployment of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in Modern Drug Discovery: Application Notes and Protocols for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring, a cornerstone heterocyclic motif, is prevalent in a multitude of FDA-approved drugs, valued for its versatile substitution patterns and unique electronic properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto this privileged core further enhances its utility. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] Concurrently, the methoxy group can influence molecular conformation and provides a potential hydrogen bond acceptor.

This guide provides an in-depth technical overview of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227571-99-4), a versatile building block for structure-activity relationship (SAR) studies, particularly in the realm of kinase inhibitor discovery.[5] We will explore the rationale behind its use, detail its application in SAR-driven lead optimization, and provide robust protocols for its synthetic manipulation and biological evaluation.

The Physicochemical Rationale: A Scaffold Engineered for Success

The chemical architecture of this compound offers several distinct advantages for medicinal chemists:

  • Trifluoromethyl Group: This moiety is a bioisostere for a chlorine atom and is metabolically stable, often blocking sites of oxidative metabolism.[4] Its strong electron-withdrawing nature can influence the pKa of the 2-amino group and the overall electronic distribution of the pyridine ring, impacting target engagement.

  • Methoxy Group: Positioned at the 4-position, the methoxy group can serve as a key interaction point within a protein binding pocket, acting as a hydrogen bond acceptor. Its steric bulk and electronic properties can also be fine-tuned to optimize selectivity and potency.

  • 2-Amino Group: This primary amine provides a crucial handle for a wide array of synthetic transformations. It is a key hydrogen bond donor and can be readily acylated, alkylated, or used in coupling reactions to explore the chemical space around the scaffold.[6]

These features make this compound an ideal starting point for the development of targeted therapies, particularly for well-defined targets such as protein kinases.

Application Notes: SAR Studies in Kinase Inhibitor Development

A prime example of the utility of the aminopyridine scaffold is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7] The following section outlines a hypothetical, yet scientifically grounded, SAR study commencing with this compound, drawing parallels from the development of known PI3K/mTOR inhibitors like PQR309.[1][8]

Core Hypothesis

The 2-amino group of this compound can be functionalized to introduce moieties that occupy the ATP-binding pocket of a target kinase. The methoxy and trifluoromethyl groups will serve as key anchors and modulators of physicochemical properties to achieve high potency and selectivity.

Experimental Design: A Stepwise Approach to Lead Optimization

A library of analogs would be synthesized by modifying the 2-amino position. The initial focus would be on introducing a second heterocyclic ring system, a common strategy in kinase inhibitor design. For this example, we will consider the introduction of a substituted triazine moiety.

Table 1: Illustrative Structure-Activity Relationship Data for Analogs of this compound

Compound IDR Group (at 2-amino position)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Lead-01 H>10,000>10,000>100
Analog-A1 4,6-dichloro-1,3,5-triazin-2-yl5,2008,50075
Analog-A2 4,6-dimorpholino-1,3,5-triazin-2-yl851,5002.5
Analog-A3 4-morpholino-6-piperazin-1-yl-1,3,5-triazin-2-yl459801.2
Analog-A4 4-morpholino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl257500.8
Interpretation of SAR Data
  • Initial Hit to Lead: The unsubstituted core (Lead-01 ) is inactive. The introduction of a dichlorotriazine (Analog-A1 ) provides a low-micromolar starting point.

  • Improving Potency and Selectivity: Replacement of the chloro groups with morpholine (Analog-A2 ) dramatically improves potency, likely due to favorable interactions in the binding pocket. This also improves selectivity against the off-target kinase.

  • Exploring Further Interactions: Introducing a piperazine ring (Analog-A3 ) further enhances potency. The addition of a methyl group to the distal nitrogen of the piperazine (Analog-A4 ) provides a significant boost in both biochemical and cellular potency, suggesting an additional hydrophobic interaction is being engaged.

This iterative process of synthesis and biological testing allows for the rapid optimization of a lead compound.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_analysis Analysis & Iteration Start 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine Analog_Lib Analog Library Generation (Modification at 2-amino) Start->Analog_Lib Biochem_Assay Biochemical Assay (Kinase IC50) Analog_Lib->Biochem_Assay Cell_Assay Cell-Based Assay (Proliferation GI50) Biochem_Assay->Cell_Assay Selectivity Selectivity Profiling (Off-target kinases) Cell_Assay->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Next_Gen Design Next Generation of Analogs SAR_Analysis->Next_Gen Next_Gen->Analog_Lib Iterate

Caption: Iterative workflow for SAR-driven lead optimization.

Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-Substituted Analogs via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with an electrophilic coupling partner, such as cyanuric chloride, to generate a library of analogs.

Materials:

  • This compound

  • Cyanuric chloride (or other suitable electrophile)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate nucleophiles (e.g., morpholine, piperazine)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Step 1: Initial Coupling. To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C.

  • Add a solution of cyanuric chloride (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the dichlorotriazine intermediate (Analog-A1).

  • Step 2: Diversification. To a solution of the dichlorotriazine intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired nucleophile (2.2 eq, e.g., morpholine) and a base such as potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final analog (e.g., Analog-A2).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Reagent Addition: Add the kinase, Eu-labeled antibody, and tracer mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Cmpd Dispense compounds into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Mix Prepare Kinase/Antibody/ Tracer master mix Dispense_Reagents Add master mix to all wells Reagent_Mix->Dispense_Reagents Dispense_Cmpd->Dispense_Reagents Incubate Incubate for 60 min at room temperature Dispense_Reagents->Incubate Read_Plate Read TR-FRET signal (665nm / 615nm) Incubate->Read_Plate Calc_IC50 Calculate IC50 values using curve fitting Read_Plate->Calc_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its inherent physicochemical properties, coupled with its synthetic tractability, make it an excellent starting point for SAR studies aimed at discovering novel therapeutics. The illustrative examples and protocols provided herein demonstrate a clear path from scaffold selection to lead optimization. As the demand for targeted and selective small molecule inhibitors continues to grow, the importance of such well-conceived molecular scaffolds in the drug discovery pipeline cannot be overstated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (Target Compound 1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The presence of both a strong electron-donating group (methoxy) and a powerful electron-withdrawing group (trifluoromethyl) on the pyridine ring presents unique challenges and opportunities in synthetic strategy. This document provides in-depth, field-proven insights to ensure your success.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds by installing the 2-amino group onto a pre-functionalized pyridine ring. The two most logical and industrially relevant approaches are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where a suitable leaving group at the C-2 position (e.g., a halogen) is displaced by an ammonia equivalent. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it highly susceptible to this type of reaction.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile cross-coupling method that forms the C-N bond using a palladium catalyst, a suitable ligand, and a base.[2][3] This method is often favored for its broad substrate scope and tolerance of various functional groups.

The choice between these methods will depend on the availability of starting materials, desired scale, and optimization of reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A common and logical precursor for both SNAr and Buchwald-Hartwig amination is 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine . The chlorine atom at the C-2 position serves as an effective leaving group. The synthesis of this precursor itself is a multi-step process, often starting from simpler, commercially available trifluoromethyl-containing building blocks.[1]

Q2: Why is the amination reaction expected to be selective for the C-2 position?

Nucleophilic attack on the pyridine ring is electronically favored at the C-2 and C-4 positions (analogous to ortho and para positions). This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[4][5] Given that the C-4 position is occupied by the methoxy group, the reaction with a nucleophile will be directed to the C-2 position.

Q3: Can I use ammonia directly for the SNAr reaction?

Yes, aqueous ammonia or ammonia gas in a suitable solvent can be used. However, these reactions often require high temperatures and pressures in a sealed vessel (autoclave) to achieve good conversion.[6] Handling gaseous ammonia requires specialized equipment and safety precautions.

Q4: What is the role of the ligand in the Buchwald-Hartwig amination?

The ligand is critical for the success of the reaction. For electron-deficient heteroaryl halides like our precursor, bulky and electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation.[7]

Q5: My reaction has stalled or is showing low conversion. What should I check first?

For any reaction, the first step is to re-verify the purity and integrity of your starting materials and reagents. Ensure solvents are anhydrous, especially for the Buchwald-Hartwig reaction. For SNAr, confirm the temperature and pressure are at the target levels. For Buchwald-Hartwig, catalyst and ligand integrity are paramount.

III. Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Explanation & Causality Recommended Solution
Insufficient Reaction Temperature/Pressure The SNAr reaction on an electron-deficient pyridine ring has a significant activation energy barrier. Without adequate thermal energy and pressure (especially when using ammonia), the reaction rate will be impractically slow.Increase the temperature in a sealed reaction vessel. A typical range is 130-160 °C.[6] Ensure your equipment is rated for the intended pressure. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor Leaving Group While chloro-pyridines are common, fluoro-pyridines can react significantly faster in SNAr reactions due to the high electronegativity of fluorine accelerating the initial nucleophilic attack.[8]If starting material synthesis allows, consider using 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine as the substrate.
Decomposition of Starting Material or Product The combination of high temperatures and strong nucleophiles/bases can lead to decomposition. The trifluoromethyl group can be susceptible to hydrolysis under harsh basic conditions.Perform a time-course study to see if the product is forming and then degrading. If so, reduce the reaction time or temperature. Consider using a milder ammonia source, such as a protected amine followed by deprotection.
Formation of Byproducts A potential side reaction is the displacement of the 4-methoxy group. While electronically less favored than substitution at the C-2 position, it can occur under forcing conditions, leading to the formation of 4-amino-2-chloro-5-(trifluoromethyl)pyridine.Use a less nucleophilic solvent if possible. Optimize the temperature to favor the desired kinetic product. Careful purification by column chromatography will be necessary to separate these isomers.
Problem 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Explanation & Causality Recommended Solution
Inappropriate Ligand Choice This is the most common failure point. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. A bulky ligand is required to create a steric shield around the metal center and promote the desired catalytic cycle.[7][9]Use bulky, electron-rich biaryl phosphine ligands. Excellent starting points are XPhos , SPhos , or RuPhos .[7] Perform a small-scale screen of several ligands to identify the optimal one for this specific substrate.
Inactive Catalyst The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or an air leak can lead to oxidation and catalyst death. The palladium precursor (e.g., Pd(OAc)₂) or the ligand may also be of poor quality.Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Set up the reaction in a glovebox or under a strict inert atmosphere (argon or nitrogen). Use high-purity catalyst precursors and ligands from a reputable supplier.
Incorrect Base The base's role is to deprotonate the amine, forming the active nucleophile. Its strength and solubility are critical. A base that is too weak will result in a slow reaction, while an overly strong or poorly soluble base can cause side reactions or reproducibility issues.Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[3]
Hydrolysis of Boronic Acid (if using an amine boronic acid equivalent) If using a reagent like 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester in a related coupling, be aware that boronic acids can undergo protodeboronation, especially in the presence of water or at elevated temperatures.Use anhydrous solvents and reagents. Limit reaction time and temperature where possible.

IV. Experimental Protocols (Starting Points)

Disclaimer: These are generalized protocols and should be considered starting points. Optimization for your specific setup and scale is highly recommended.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow

  • Vessel Preparation: To a high-pressure autoclave, add 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as THF or 1,4-dioxane, followed by concentrated aqueous ammonia (e.g., 28%, 10 eq).[6]

  • Reaction: Seal the autoclave and heat the mixture to 150 °C with vigorous stirring. The internal pressure will increase significantly. Caution: Use appropriate safety shielding and pressure monitoring.

  • Monitoring: Maintain the temperature for 5-24 hours. If possible, take aliquots at intervals to monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess pressure. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

BHA_Workflow

  • Inert Setup: In a glovebox or under a constant stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried flask.

  • Reagent Addition: Add the 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Amine Source: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Add the amine source. A common choice is benzophenone imine (1.2 eq), which serves as an ammonia equivalent, followed by a hydrolysis step.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Hydrolysis (if using benzophenone imine): Treat the filtrate with an acid (e.g., 2M HCl) and stir to hydrolyze the imine to the free amine. Neutralize and extract the product into an organic solvent.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

V. Visualization of Troubleshooting Logic

Troubleshooting_Tree

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Purification of Substituted Pyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyridin-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the pyridin-2-amine scaffold, specifically the basicity of the endocyclic pyridine nitrogen and the exocyclic amino group, often lead to predictable yet frustrating purification issues.

This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges, providing you with the knowledge to troubleshoot effectively and develop robust purification strategies.

Section 1: Foundational Challenges & Method Selection

Q1: Why are substituted pyridin-2-amines notoriously difficult to purify, especially using silica gel chromatography?

Answer: The primary challenge stems from the basicity of the pyridin-2-amine moiety. This presents two main problems during purification by standard silica gel chromatography:

  • Strong Interaction with Silica: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms of pyridin-2-amines can undergo strong acid-base interactions with these silanol groups. This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1][2]

  • Metal Chelation: The 1,2-diamine-like arrangement of the pyridine nitrogen and the exocyclic amine allows these compounds to act as effective chelating ligands for trace metals.[3][4] If your synthesis involved a transition metal catalyst (e.g., Palladium, Copper), residual metal ions can form colored, often difficult-to-separate complexes with your product, leading to discoloration and persistent impurities.[5]

The following diagram illustrates the problematic interaction between a pyridin-2-amine and the acidic silica surface.

Caption: Interaction of pyridin-2-amine with acidic silanol groups on silica gel.

Q2: How do I choose the most appropriate purification method for my crude product?

Answer: The optimal purification strategy depends on the scale of your reaction, the physical state of your product, and its stability to acid or base. The decision tree below provides a logical framework for selecting a method.

G start Crude Product (containing pyridin-2-amine) is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to dilute acid (e.g., 1M HCl)? is_solid->acid_stable No (Liquid/Oil) solubility_diff Different solubility profile from impurities? is_solid->solubility_diff Yes acid_base Acid-Base Extraction acid_stable->acid_base Yes chromatography Column Chromatography (Modified) acid_stable->chromatography No solubility_diff->acid_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes small_scale Is this a small-scale reaction (e.g., library synthesis)? small_scale->chromatography No scavenger Scavenger Resin small_scale->scavenger Yes combine Consider Combination (e.g., Extraction then Chromatography) acid_base->combine If purity is still low chromatography->small_scale

Caption: Decision tree for selecting a purification method for pyridin-2-amines.

Section 2: Troubleshooting Column Chromatography

Q3: My compound is streaking badly on a silica gel TLC plate and column. How can I fix this?

Answer: This is the most common issue and is caused by the aforementioned interaction with acidic silanol groups. The solution is to neutralize these active sites by adding a basic modifier to your eluent system.

ModifierTypical ConcentrationMechanism of Action & Comments
Triethylamine (TEA) 0.1 - 1.0% (v/v)A volatile organic base that competes with your product for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically. Start with 0.5% and optimize.[1]
Ammonium Hydroxide 0.5 - 2.0% (v/v)Added to the more polar component of your eluent (e.g., methanol or ethanol). Very effective but can make solvent removal more difficult. Often used in preparative HPLC.[1]
Pyridine 0.1 - 0.5% (v/v)Can be effective, but adds another UV-active compound that needs to be removed. Generally, TEA is preferred.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Dry-Load Adsorption: Pre-adsorb your crude material onto a small amount of silica gel. This is crucial as it prevents the acidic crude mixture from creating a highly acidic band at the top of the column.

  • Prepare Eluent: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add the basic modifier (e.g., 0.5% triethylamine).

  • Pack the Column: Pack your column using the modified eluent. It is essential that the stationary phase is fully equilibrated with the base before you load your sample.

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column and begin eluting with the modified mobile phase.

  • Analyze Fractions: Collect and analyze fractions by TLC, also using a TLC tank pre-equilibrated with vapor from the modified eluent.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Q4: I've added triethylamine, but I'm still getting poor separation from a closely-eluting impurity. What are my other options?

Answer: If a basic modifier isn't sufficient, you may need to change your stationary phase.

  • Florisil® (Magnesium Silicate): This is a less acidic alternative to silica gel and can be an excellent choice for basic compounds. Purification can sometimes be achieved without any basic modifier.[6]

  • Alumina (Neutral or Basic): Neutral or basic alumina can also be a good option. However, alumina can sometimes catalyze reactions, so its compatibility should be checked first on a small scale.

  • Reverse-Phase (C18) Chromatography: For more polar pyridin-2-amines, reverse-phase chromatography is a powerful alternative. A typical mobile phase is a gradient of water and acetonitrile (or methanol), often with an additive like formic acid (0.1%) or ammonium formate to improve peak shape.[1][7]

Section 3: Troubleshooting Acid-Base Extraction

Q5: I performed an acid-base extraction to remove a neutral impurity, but my product is still contaminated. Why didn't it work completely?

Answer: Acid-base extraction is a powerful technique that leverages the ability to protonate the basic pyridin-2-amine with a dilute acid (e.g., 1M HCl), rendering it water-soluble, while neutral or acidic impurities remain in the organic layer.[8][9] Incomplete separation is usually due to one of two reasons:

  • Insufficient Washing: A single acid wash is rarely enough. Partition coefficients dictate that the compound will be distributed between the two phases. To drive the equilibrium towards the aqueous phase, multiple extractions are necessary. Performing 3 to 5 washes with smaller volumes of acidic solution is far more effective than one large-volume wash.[1]

  • Incorrect pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) after each wash to keep the amine fully protonated. You can check this with pH paper.

The general workflow for this purification is illustrated below.

start Crude Mixture in Organic Solvent (EtOAc, DCM) wash Wash with 1M HCl (Repeat 3-5 times) start->wash separate1 Separate Layers wash->separate1 organic_layer Organic Layer (Contains Neutral/Acidic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Contains Protonated Product) separate1->aqueous_layer basify Basify to pH > 9 (e.g., with NaOH or NaHCO₃) aqueous_layer->basify extract Extract with Organic Solvent (Repeat 3 times) basify->extract separate2 Separate Layers extract->separate2 final_organic Organic Layer (Contains Pure Product) separate2->final_organic final_aqueous Aqueous Layer (Waste) separate2->final_aqueous dry Dry (Na₂SO₄), Filter, and Concentrate final_organic->dry

Caption: Workflow for purification of a basic pyridin-2-amine via acid-base extraction.

Q6: An emulsion formed during my extraction and the layers won't separate. What should I do?

Answer: Emulsions are common, especially with complex reaction mixtures. Do not shake the separatory funnel too vigorously. Instead, gently invert it 15-20 times to mix the layers. If an emulsion still forms, you can try the following:

  • Wait: Let the separatory funnel stand undisturbed for 10-30 minutes.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]

  • Filter: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.

Section 4: Advanced & Alternative Techniques

Q7: Standard chromatography and extraction have failed to purify my compound. What other options should I consider?

Answer: When traditional methods are insufficient, more specialized techniques are required.

Scavenger Resins: This is a highly effective method, particularly for removing unreacted starting amines in small- to medium-scale reactions.[1] These are solid-supported reagents (polymer beads) with functional groups that covalently bind to the amine impurity.

  • Mechanism: You add the resin beads to your crude reaction mixture, stir for a period (30 minutes to several hours), and then simply filter off the beads. The impurity remains bound to the solid support, leaving your purified product in the filtrate.

  • Resin Choice: For scavenging a primary amine like a substituted 2-aminopyridine, an isocyanate-functionalized resin is an excellent choice. It reacts to form a covalently bound urea. Alternatively, a sulfonic acid resin can be used for a "catch-and-release" approach.[1]

  • Stoichiometry: Typically, 2 to 4 equivalents of the scavenger resin (relative to the amount of the impurity) are used to ensure complete removal.

Specialized Chromatography: For very challenging separations, consider advanced chromatographic techniques:

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. Cation-exchange chromatography has been successfully used to separate 2-aminopyridine derivatives from unreacted starting material.[10]

  • Preparative HPLC: High-Performance Liquid Chromatography offers significantly higher resolving power than flash chromatography and is the gold standard for achieving high purity, albeit at a higher cost and lower throughput. Both normal-phase and reverse-phase methods can be developed.[7]

Section 5: General FAQs

Q8: My final, "pure" product is yellow or brown, but the literature reports it as a white solid. What could be the cause? Answer: This is often due to trace impurities that are not easily detected by TLC or NMR.

  • Oxidation: Amines can be sensitive to air and light, forming colored oxides over time.[5] Try to handle and store the compound under an inert atmosphere (Nitrogen or Argon) and in the dark.

  • Residual Metals: If a transition metal catalyst was used in the synthesis, even ppm levels of metal residue can cause strong coloration.[5] Stirring a solution of your compound with activated carbon for 15-30 minutes, followed by filtration through Celite®, can sometimes remove these colored impurities.

Q9: Is it necessary to remove all traces of unreacted 2-aminopyridine? Answer: Yes, especially in a drug development context. 2-aminopyridine is known to be a mutagenic and potentially carcinogenic compound.[11] Its removal to very low levels is a critical safety and regulatory requirement for any active pharmaceutical ingredient (API). Techniques like Molecularly Imprinted Polymers (MIPs) have even been developed for the specific and selective removal of 2-aminopyridine from water, highlighting the importance of its removal.[11]

References

Technical Support Center: Optimizing Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227571-99-4). This molecule is a highly valuable building block in modern medicinal and agrochemical research, largely due to the unique electronic properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1][2] However, the synthesis of polysubstituted pyridines, particularly those bearing both a strong electron-withdrawing group (-CF3) and an electron-donating group (-OCH3), presents distinct challenges in controlling regioselectivity and achieving high yields.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common hurdles in the synthesis of this important intermediate. Our approach is grounded in established chemical principles and proven field methodologies to ensure you can achieve consistent and optimal results.

Section 1: Synthesis Strategy and Mechanistic Considerations

The most practical and scalable approach to synthesizing this compound typically involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine ring. A common strategy is the sequential Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated or nitro-halogenated precursor.

The key to success lies in understanding the powerful and opposing electronic effects of the substituents. The trifluoromethyl group is a potent electron-withdrawing group and a meta-director, deactivating the C2, C4, and C6 positions to nucleophilic attack. Conversely, the methoxy and amino groups are electron-donating and ortho, para-directors. The sequence of introducing these groups is therefore critical for achieving the desired isomer.

A plausible synthetic route, starting from a precursor like 2,4-dichloro-5-(trifluoromethyl)pyridine, would involve leveraging the differential reactivity of the chlorine atoms to control the order of substitution.

start_material 2,4-Dichloro-5-(trifluoromethyl)pyridine reagent1 Ammonia (NH3) Heat, Pressure start_material->reagent1 intermediate 2-Amino-4-chloro-5-(trifluoromethyl)pyridine reagent2 Sodium Methoxide (NaOMe) Solvent (e.g., MeOH, THF) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Proposed two-step SNAr pathway for synthesis.

Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization

This section addresses common questions encountered during the synthesis, providing explanations grounded in chemical principles.

Q1: I am experiencing low yields during the initial amination step. What are the critical parameters to investigate?

A1: Low yields in the amination of a halo-trifluoromethyl-pyridine are frequently tied to reaction conditions. The pyridine ring is electron-deficient, but the reaction with ammonia still requires significant energy to overcome the activation barrier.

  • Temperature and Pressure: These are the most critical factors. Amination is often performed in a sealed autoclave reactor at temperatures ranging from 130°C to 180°C.[3] The elevated temperature is necessary to drive the reaction, and the sealed vessel maintains the concentration of the ammonia and prevents its evaporation. Insufficient heat will lead to an incomplete reaction.

  • Ammonia Source and Equivalents: Using aqueous ammonia (e.g., 28% solution) is common. A large excess (often 10 equivalents or more) is used to ensure the kinetics favor the forward reaction and to act as a solvent.[3]

  • Solvent Choice: While ammonia can act as the solvent, the addition of a co-solvent like Tetrahydrofuran (THF) can improve the solubility of the starting material and prevent precipitation, leading to a more homogenous and complete reaction.[3]

Q2: I am getting a mixture of isomers. How can I improve regioselectivity?

A2: Regioselectivity is dictated by the electronic and steric environment of the substitution sites. In a precursor like 2,4-dichloro-5-(trifluoromethyl)pyridine, the C2 and C4 positions have different reactivities. The position para to the electron-withdrawing -CF3 group (C2) is generally more activated towards nucleophilic attack than the position ortho to it (C4). You can exploit this by:

  • Controlling Temperature: Running the reaction at the lower end of the effective temperature range may favor substitution at the more activated C2 position.

  • Choice of Nucleophile: A less reactive amine source might show higher selectivity for the more activated position.

Q3: The second step, methoxylation, is sluggish. What can I do?

A3: Once the amino group is installed at the C2 position, its electron-donating nature deactivates the ring towards further nucleophilic substitution, making the displacement of the second chlorine atom more difficult. To overcome this:

  • Strong Nucleophile: Use a strong nucleophile like sodium methoxide (NaOMe). Do not rely on methanol alone with a weaker base.

  • Anhydrous Conditions: Ensure your reaction is free of water. Water can compete with the methoxide nucleophile and can also lead to undesired hydrolysis byproducts.

  • Solvent: A polar aprotic solvent like THF or DMF can be effective. If using methanol as the solvent, ensure the NaOMe is fully dissolved and in sufficient excess.

Q4: What are the most common impurities and how can they be removed?

A4: Common impurities include:

  • Unreacted Starting Material: Indicates an incomplete reaction. Can often be removed by column chromatography.

  • Di-amino or Di-methoxy Product: Results from non-selective substitution. Careful control of stoichiometry and reaction time is key to prevention. Purification may require careful chromatography or recrystallization.

  • Hydrolysis Products: If water is present, a chloro-pyridinol or methoxy-pyridinol can form. This is why anhydrous conditions are critical, especially in the methoxylation step. These more polar byproducts can typically be separated by silica gel chromatography.

Section 3: Troubleshooting Guide

This table provides a quick-reference for diagnosing and solving common experimental issues.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction due to low temperature or insufficient time. 2. Poor quality or insufficient excess of reagents (e.g., ammonia). 3. Catalyst deactivation (if a catalyzed process like dehalogenation is used).[4] 4. Loss of material during workup/purification.1. Increase reaction temperature within the recommended range (e.g., 130-180°C for amination) and monitor by TLC/LC-MS to confirm completion.[3] 2. Use fresh aqueous ammonia with a significant excess. Verify the purity of the starting material. 3. For catalytic steps, use fresh, properly handled catalyst (e.g., Pd/C).[4] 4. Optimize extraction and purification steps; consider alternative solvents or chromatography conditions.
Formation of Byproducts / Impurities 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of water leading to hydrolysis byproducts. 3. Incorrect stoichiometry leading to over-substitution (e.g., di-amination).1. Perform optimization studies to find the ideal temperature that balances reaction rate and selectivity.[5] 2. Use anhydrous solvents and reagents, especially for the methoxylation step. 3. Carefully control the equivalents of the nucleophile, particularly in the first substitution step.
Incomplete Conversion / Stalled Reaction 1. Insufficient mixing in a heterogeneous reaction mixture. 2. Inadequate temperature or pressure in an autoclave reaction. 3. Deactivated catalyst or poor-quality reagents.1. Ensure vigorous stirring, especially if starting materials have poor solubility. 2. Verify that the autoclave is properly sealed and that the target temperature is reached and maintained.[4] 3. Use fresh, high-purity starting materials and catalysts.
Difficult Purification 1. Product and byproducts have very similar polarity. 2. Product is unstable on silica gel. 3. Product is an oil and difficult to crystallize.1. Screen different solvent systems for column chromatography. Consider reverse-phase HPLC for small scales. 2. Try a different stationary phase like alumina, or consider deactivating the silica gel with triethylamine. 3. Attempt to form a salt (e.g., hydrochloride) to induce crystallization.

Section 4: Experimental Protocols

The following protocols are representative methodologies based on analogous syntheses and established chemical principles.[3][4] Researchers must conduct their own risk assessment and optimize these conditions for their specific setup.

Protocol 1: Two-Step Synthesis from 2,4-Dichloro-5-(trifluoromethyl)pyridine

Step A: Selective Amination to form 2-Amino-4-chloro-5-(trifluoromethyl)pyridine

  • Charging the Reactor: In a 100 mL stainless steel autoclave, charge 2,4-dichloro-5-(trifluoromethyl)pyridine (e.g., 5.0 g, ~23 mmol). Add 28% aqueous ammonia (e.g., 30 mL, ~440 mmol) and THF (20 mL).

  • Reaction: Seal the autoclave. Begin vigorous stirring and heat the internal temperature to 150°C. Maintain this temperature for 5-7 hours. The internal pressure will rise significantly.

  • Workup: After the reaction, cool the autoclave to below 40°C. Vent any excess pressure safely. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Isolation: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Methoxylation to form this compound

  • Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-amino-4-chloro-5-(trifluoromethyl)pyridine from Step A in anhydrous methanol (50 mL).

  • Reagent Addition: To the stirred solution, carefully add sodium methoxide (1.5 to 2.0 equivalents) either as a solid or as a solution in methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS. The reaction may take 6-12 hours.

  • Quenching and Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding water (50 mL).

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Experimental workflow for the two-step synthesis.

Section 5: Safety and Handling

All experiments should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Handle only in a fume hood.[6]

  • Autoclave Use: High-pressure reactions must be conducted behind a blast shield. Ensure the autoclave is rated for the expected temperatures and pressures and has been properly maintained.

  • Sodium Methoxide: A strong base that is corrosive and water-reactive. Handle under an inert atmosphere.

  • Solvents: Organic solvents like THF and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[7]

References

Overcoming poor solubility of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and methodological tools to ensure your results are accurate, reproducible, and reliable.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The poor aqueous solubility of this compound is a direct result of its physicochemical properties. To understand this, we must consider its structure: a pyridine ring substituted with a basic amine group, a methoxy group, and a highly lipophilic (fat-loving) trifluoromethyl (CF3) group.

  • Crystal Lattice Energy: The compound is a solid at room temperature, meaning its molecules are tightly packed in a crystal lattice. For the compound to dissolve, the energy input from the solvent must be sufficient to overcome the energy holding this crystal structure together. Poorly soluble compounds often have high crystal lattice energy.

  • pKa and pH: The 2-amino group on the pyridine ring is basic. The pKa of the parent compound, 2-aminopyridine, is approximately 6.86.[3][4][5] This means that at a physiological pH of ~7.4, a significant portion of the molecules will be in their neutral, uncharged form, which is less soluble than the protonated, charged form.

Essentially, the molecule's strong tendency to remain associated with itself in a crystal and its preference for non-polar environments over water are the primary drivers of its poor aqueous solubility.

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my buffer. What's happening and how can I fix it?

A2: This is the most common manifestation of poor aqueous solubility and is often referred to as "crashing out."

The Cause: While your compound is soluble in the organic solvent Dimethyl Sulfoxide (DMSO), this environment is drastically different from your aqueous assay buffer.[6] When you introduce the DMSO stock into the buffer, you are performing a solvent shift. The DMSO concentration plummets, and the compound is suddenly exposed to a high-polarity water environment that cannot keep it in solution, causing it to precipitate.[7][8] This is a kinetic solubility issue, which mimics the conditions of most high-throughput screening and in vitro assays.[9][10]

Troubleshooting Workflow:

G start Compound Precipitates from DMSO Stock in Buffer check_dmso Is final DMSO% toxicity-compatible? start->check_dmso cosolvent Option 3: Add a co-solvent (e.g., PEG 400, Propylene Glycol) to the buffer start->cosolvent ph_adjust Option 4: Adjust buffer pH (lower pH to protonate amine) start->ph_adjust cyclodextrin Option 5: Use a solubilizing excipient (e.g., HP-β-CD) start->cyclodextrin increase_dmso Option 1: Increase final DMSO concentration (e.g., to 0.5% or 1%) check_dmso->increase_dmso Yes reduce_compound Option 2: Lower final compound concentration check_dmso->reduce_compound No success Solubility Achieved increase_dmso->success reduce_compound->success cosolvent->success ph_adjust->success cyclodextrin->success

Solutions:

  • Optimize DMSO Concentration: The simplest approach is to determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity).[11] Most cell-based assays can tolerate up to 0.5% DMSO, but some robust systems can handle 1% or even higher.[7] By increasing the final DMSO concentration, you make the final solution more "organic-like" and better able to hold the compound. Always run a vehicle control with the same final DMSO concentration to ensure it's not causing an effect.[12][13]

  • Reduce Final Compound Concentration: The precipitation occurs because the compound concentration exceeds its solubility limit in the final buffer. If your experimental design allows, simply lowering the final concentration of the test compound may resolve the issue.[8]

  • Use an Intermediate Dilution Step: Instead of adding a highly concentrated DMSO stock directly to the buffer, create an intermediate dilution in a mix of DMSO and buffer (e.g., 50:50). This can sometimes ease the transition and prevent immediate precipitation.

  • Improve Mixing Technique: When adding the DMSO stock to the buffer, do so while vortexing or stirring the buffer vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[14]

Q3: What alternative solubilizing agents can I use if optimizing DMSO isn't enough?

A3: When DMSO alone is insufficient, several other excipients can be employed. The choice depends heavily on the type of assay you are running.[15]

Agent Type Examples Mechanism of Action Pros Cons & Assay Compatibility
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Reduces the polarity of the aqueous solvent by interfering with water's hydrogen bond network, making it more favorable for hydrophobic compounds.[][17]Simple to use, effective for many compounds.[18][19]Can be toxic to cells at higher concentrations. May affect enzyme conformation and activity. Requires careful vehicle controls.[2]
pH Adjustment HCl, Citric AcidThe compound has a basic amine (pKa ~6.86). Lowering the pH of the buffer (e.g., to 6.0-6.5) will protonate this amine, creating a charged salt form that is significantly more water-soluble.Highly effective if the compound has an ionizable group.[]Only works for ionizable compounds. The required pH may be outside the optimal range for your enzyme or cells.
Surfactants Tween-20, Tween-80, Triton X-100 (non-ionic)Above their critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the water.[2][20]Very effective at increasing solubility.Can denature proteins and disrupt cell membranes.[21] May interfere with assays by sequestering the compound or interacting with the target. Anionic surfactants are particularly harsh on enzymes.[22][23][24]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule partitions into the cavity, forming a water-soluble "inclusion complex".[25][26][27]Generally low toxicity and well-tolerated in many in vitro and in vivo systems.[28]Can be expensive. May not be effective for all molecules, depending on size and shape compatibility with the cyclodextrin cavity.[20]

Recommendation: For cell-based assays, cyclodextrins are often the best next choice due to their favorable toxicity profile. For biochemical (enzyme) assays, careful testing of co-solvents or pH adjustment (if compatible) is a logical step. Surfactants should be used with the most caution.

Experimental Protocols & Methodologies

Protocol 1: Determining Maximum Tolerated Vehicle Concentration

This protocol is essential before starting your main experiments to ensure that your solubilizing agent (the "vehicle") does not interfere with your assay readout.

  • Prepare Vehicle Solutions: Create a 2x concentrated stock of your chosen vehicle (e.g., 2% DMSO in assay buffer) and serial dilutions from it (e.g., 1%, 0.5%, 0.2%, 0.1% DMSO).

  • Set Up Control Wells: In a microplate, set up your assay with the following controls in triplicate:

    • Negative Control: Cells/enzyme in buffer only (no vehicle).[12]

    • Vehicle Controls: Cells/enzyme + each concentration of your vehicle solution.[29]

    • Positive Control: Cells/enzyme + a compound known to elicit a response in your assay.

  • Incubate: Follow your standard assay incubation procedure.

  • Measure and Analyze: Read the plate. Compare the signal from the vehicle control wells to the negative control. The highest concentration of the vehicle that does not produce a statistically significant change from the negative control is your maximum tolerated concentration.

G cluster_prep Preparation cluster_plate Plating cluster_run Execution & Analysis prep_vehicle Prepare Vehicle Serial Dilutions (e.g., 2% to 0.1% DMSO) plate_veh Vehicle Controls (Each % DMSO) prep_vehicle->plate_veh prep_assay Prepare Assay Components (Cells/Enzyme, Buffer, Controls) plate_neg Negative Control (No Vehicle) prep_assay->plate_neg prep_assay->plate_veh plate_pos Positive Control (Known Activator/Inhibitor) prep_assay->plate_pos incubate Incubate Plate per Assay Protocol plate_neg->incubate plate_veh->incubate plate_pos->incubate read Measure Assay Signal (e.g., Absorbance, Fluorescence) incubate->read analyze Analyze Data: Compare Vehicle vs. Negative Control read->analyze determine Determine Max Tolerated Vehicle Concentration analyze->determine

Protocol 2: High-Throughput Kinetic Solubility Assay

This is a rapid method to estimate the solubility of your compound under assay-like conditions.[30] It helps you determine the concentration at which your compound will precipitate.

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 or 20 mM).[31]

  • Prepare Assay Plate: Add your aqueous assay buffer to the wells of a clear 96-well plate.

  • Add Compound: Add a small, fixed volume of the DMSO stock solution to the first well and mix thoroughly. This mimics the solvent shift.[9] For example, adding 2 µL of 10 mM stock to 98 µL of buffer gives a final concentration of 200 µM with 2% DMSO.

  • Serial Dilute: Perform a serial dilution across the plate to create a range of compound concentrations.

  • Incubate: Incubate the plate at room temperature for a period relevant to your assay (e.g., 1-2 hours).[30]

  • Measure Precipitation: Read the absorbance of the plate at a wavelength where the compound doesn't absorb (e.g., 650-750 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.

  • Determine Solubility Limit: The concentration at which you first observe a significant increase in absorbance above the buffer-only background is the approximate kinetic solubility limit.

References

Technical Support Center: Storage and Handling of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a substituted aminopyridine, this compound's unique structure, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, necessitates specific storage protocols to prevent degradation.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment. Aromatic amines, in general, are susceptible to degradation from heat, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down potential degradation reactions. Storing at temperatures below 30°C (86°F) is generally recommended for amines to maintain stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The amine group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen. Some suppliers recommend storing air-sensitive amines under argon.[2]
Light Amber Vial or Dark LocationAromatic compounds can be light-sensitive and may undergo photochemical degradation.
Moisture Tightly Sealed Container with DesiccantAmines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis or other unwanted reactions.[1]

Expert Insight: While refrigeration is recommended, it is equally important to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound, which could introduce water and accelerate degradation.

Q2: I've noticed a change in the color of my compound from white to a yellowish or brownish tint. What could be the cause?

A change in color is a common indicator of degradation in aromatic amines. This is often due to oxidation, which can form highly colored impurities. The primary amine group is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Troubleshooting Guide
Issue 1: Color Change and Purity Degradation
  • Symptom: The initially white or off-white solid has developed a yellow or brown color.

  • Potential Cause: Oxidation of the amine functionality. Aromatic amines are known to be sensitive to air and light, leading to the formation of colored oxidation products.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for color change.

Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium formate

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1-0.5 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 275 nm.[3]

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas. The purity can be estimated by the area percentage of the main peak.

    • The presence of new, smaller peaks may indicate degradation products.

Rationale: HPLC is a sensitive technique for separating and quantifying components in a mixture. The use of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. The acidic mobile phase helps to protonate the amine, leading to better peak shape.[3][4]

Protocol 2: Handling and Dispensing Air-Sensitive Compounds

To prevent degradation during handling, it is essential to minimize exposure to atmospheric oxygen and moisture.

Procedure:

  • Allow the container of this compound to warm to room temperature before opening.

  • If possible, work within a glove box or glove bag with an inert atmosphere.

  • If a glove box is not available, briefly purge the container with a gentle stream of an inert gas (argon or nitrogen) before and after dispensing the compound.

  • Promptly and tightly reseal the container after use.

  • Store the resealed container under the recommended conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of aromatic amines.

G A This compound B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B Oxidation (O2, light) C Polymeric Materials (Highly Colored) B->C Further Reactions

Caption: Potential oxidative degradation pathway.

Mechanistic Explanation: The primary amine group is an electron-rich center and is therefore susceptible to oxidation. Initial oxidation can lead to the formation of nitroso or nitro derivatives. These intermediates can be highly reactive and may undergo further reactions, including polymerization, to form complex, colored mixtures. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group can influence the reactivity of the pyridine ring and the amine, but the fundamental susceptibility of the amine to oxidation remains a key concern.

References

Troubleshooting failed reactions involving 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Welcome to the technical support resource for this compound (CAS 1227571-99-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized pyridine building block. We will address common experimental failures, provide evidence-based troubleshooting strategies, and explain the chemical principles governing its reactivity.

The unique electronic architecture of this molecule—featuring a nucleophilic amino group, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group on an already electron-deficient pyridine core—presents both synthetic opportunities and challenges. This guide will help you harness its potential and overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address issues you may encounter.

Issue 1: Failed or Low-Yield Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig cross-coupling reaction between this compound and an aryl halide is giving no product or very low yields. What are the likely causes?

A1: This is a common and multifaceted issue. The reactivity of this compound in palladium-catalyzed C-N coupling is complex. The failure typically stems from a combination of electronic effects, catalyst inhibition, and suboptimal reaction conditions.

Scientific Rationale:

The core challenge lies in the molecule's electronic properties. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, which significantly decreases the electron density of the entire pyridine ring. This has two major consequences:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the CF₃ group lowers the pKa and nucleophilicity of the 2-amino group, making it a less reactive coupling partner compared to more electron-rich anilines or benzylamines.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine ring nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, non-productive state, effectively inhibiting the catalytic cycle.

The methoxy group at the 4-position donates electron density through resonance, but this effect is often insufficient to fully counteract the powerful inductive withdrawal from the CF₃ group and the inherent electron deficiency of the pyridine ring.

Troubleshooting Workflow:

A systematic approach is crucial. We recommend troubleshooting in the order of likelihood and ease of modification. The following workflow diagram illustrates a logical progression for diagnosing the issue.

G start Reaction Failed: Low or No Yield check_reagents Step 1: Verify Reagent Quality - Amine Purity (NMR/LCMS) - Aryl Halide Purity - Solvent Anhydrous? - Base Fresh? start->check_reagents Begin Diagnosis screen_catalyst Step 2: Screen Catalyst System - Ligand Choice - Base Choice - Pd Pre-catalyst Generation check_reagents->screen_catalyst Reagents OK optimize_conditions Step 3: Optimize Conditions - Temperature - Concentration - Reaction Time screen_catalyst->optimize_conditions Initial System Chosen analysis Step 4: Analyze Side Products - Identify byproducts via GC-MS/LC-MS - Hydrodehalogenation? - Homocoupling? optimize_conditions->analysis Yield Still Low success Successful Coupling optimize_conditions->success Yield Improved analysis->screen_catalyst Re-evaluate System

Caption: A systematic workflow for troubleshooting failed Buchwald-Hartwig reactions.

Detailed Troubleshooting Steps & Protocols:

  • Verify Reagent Integrity:

    • Amine Purity: Confirm the purity of this compound via ¹H NMR and LC-MS. Impurities can poison the catalyst.

    • Solvent & Base: Use freshly dried, degassed solvents (e

Technical Support Center: Scaling the Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this critical pyridine intermediate. As a key building block in modern pharmaceuticals and agrochemicals, its efficient and robust synthesis is of paramount importance.[1][2] This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, offering a self-validating framework for your synthetic efforts.

Synthetic Overview & Strategy

The most common and scalable approach to synthesizing this compound involves the direct amination of a halogenated precursor. The primary route proceeds from 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine, which itself can be synthesized via several methods. An alternative, though less direct, pathway could involve the reduction of a corresponding 2-nitro pyridine derivative.

The direct amination route is often favored for its atom economy and straightforwardness, typically employing aqueous ammonia at elevated temperatures and pressures in an autoclave. This method, while effective, presents unique challenges during scale-up related to pressure handling, reaction kinetics, and impurity profiling.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Key Transformation Acyclic_Precursors Acyclic Precursors (e.g., vinyl ethers) Pyridine_Ring_Formation Pyridine Ring Formation & Chlorination Acyclic_Precursors->Pyridine_Ring_Formation [Ref: 3] Chloro_Precursor 2-Chloro-4-methoxy-5- (trifluoromethyl)pyridine Pyridine_Ring_Formation->Chloro_Precursor Final_Product 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine Chloro_Precursor->Final_Product Direct Amination (Ammonia, High T/P) [Ref: 4, 5]

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most frequently employed and industrially viable route is the direct nucleophilic aromatic substitution (SNAr) of a 2-halo-4-methoxy-5-(trifluoromethyl)pyridine precursor, typically 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine, with ammonia.[3][4] This reaction is usually conducted in a high-pressure reactor (autoclave) at elevated temperatures (e.g., 150-180°C). While other methods like Buchwald-Hartwig amination exist for C-N bond formation, direct amination with aqueous ammonia is often more cost-effective for large-scale production, avoiding expensive catalysts and ligands.[5][6]

Q2: What are the critical safety considerations when running the amination reaction at scale?

The primary safety concern is the use of a high-pressure autoclave with aqueous ammonia at high temperatures.

  • Pressure Management: The internal pressure can be significant (approx. 20 atm or higher).[3] Ensure your reactor is properly rated and has been recently inspected and certified. A pressure relief valve is mandatory.

  • Exothermic Reaction: While the initial heating requires energy, be aware of potential exotherms. Monitor internal temperature and pressure closely. For large-scale runs, controlled addition of reagents may be necessary.

  • Ammonia Handling: Aqueous ammonia is corrosive and has a pungent, irritating odor. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I effectively monitor the reaction progress?

Monitoring a reaction inside a sealed autoclave can be challenging.

  • Ex-situ Analysis: The most reliable method is to stop the reaction at set time points, cool the reactor, and take a small aliquot for analysis by TLC, GC-MS, or LC-MS. This allows you to quantify the consumption of the starting material and the formation of the product.

  • Pressure/Temperature Logs: On scale-up, changes in the pressure and temperature profile can sometimes indicate that the reaction has reached completion, but this is not a substitute for direct analytical sampling.

Q4: What are the main challenges in purifying the final product?

Purification can be complicated by the presence of unreacted starting material and potential side products, such as those from the hydrolysis of the methoxy group under harsh conditions.

  • Crystallization: The product is a solid.[7] Recrystallization is the preferred method for purification at scale. A common procedure involves concentrating the ethyl acetate extract and then adding a non-polar solvent like n-hexane to induce crystallization, often with cooling.[3][7]

  • Chromatography: For laboratory scale or very high purity requirements, silica gel column chromatography can be used.

  • Aqueous Workup: A thorough aqueous workup after the reaction is crucial. Extracting the product into an organic solvent like ethyl acetate and washing with brine helps remove inorganic salts and residual ammonia.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow cluster_1 Low Conversion Analysis cluster_2 Side Product Analysis cluster_3 Purification Analysis Start Reaction Outcome Unsatisfactory Problem1 Low or No Conversion Start->Problem1 Problem2 Significant Side Product Formation Start->Problem2 Problem3 Purification Issues Start->Problem3 Cause1a Check T/P Readings: Calibrate sensors. Ensure proper sealing. Problem1->Cause1a Possible Cause: Temp/Pressure too low Cause1b Analyze Starting Material: Use NMR/GC to check purity. Purify if needed. Problem1->Cause1b Possible Cause: Impure Precursor Cause1c Verify Reagent Concentration: Confirm concentration of aqueous ammonia. Problem1->Cause1c Possible Cause: Incorrect Reagent Stoichiometry Cause2a Reduce Reaction Time/Temp: Perform time-course study to find optimum. Problem2->Cause2a Possible Cause: Reaction too harsh (e.g., hydrolysis) Cause2b Consider Solvent Effects: THF can be used as a co-solvent to improve solubility. [Ref: 5] Problem2->Cause2b Possible Cause: Poor Solubility Cause3a Optimize Crystallization: Screen different solvent/ anti-solvent systems. Problem3->Cause3a Possible Cause: Product Oiling Out Cause3b Characterize Impurities: Use LC-MS/NMR to identify co-eluting species. Problem3->Cause3b Possible Cause: Impurity Co-crystallization Cause3c Re-evaluate Workup: Ensure pH is correct during extraction to remove basic/acidic impurities. Problem3->Cause3c Possible Cause: Inefficient Extraction

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for analogous compounds and should be optimized for your specific laboratory conditions.[3][4]

Materials:

  • 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine

  • 28% Aqueous Ammonia Solution

  • Tetrahydrofuran (THF, optional co-solvent)

  • Ethyl Acetate (for extraction)

  • n-Hexane (for crystallization)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • High-Pressure Autoclave (e.g., Parr reactor) with stirring and temperature control

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine (1.0 eq). Add 28% aqueous ammonia (10-15 eq). A co-solvent such as THF (2-3 volumes relative to the starting material) can be added to improve solubility.[4]

  • Reaction: Seal the autoclave according to the manufacturer's instructions. Begin vigorous stirring and heat the reaction mixture to 150-180°C. The internal pressure will rise significantly.

  • Monitoring: Maintain the temperature and stirring for 10-15 hours. Monitor the reaction by taking aliquots at intervals (requires cooling and depressurizing the reactor) and analyzing via LC-MS or GC-MS.

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the reactor to room temperature (< 40°C). Carefully vent any residual pressure in a fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification/Crystallization: To the resulting crude solid or oil, add n-hexane and stir. This may induce crystallization. The mixture can be cooled (e.g., 0°C) for about an hour to maximize crystal formation.[3]

  • Isolation: Filter the deposited crystals, wash them with cold n-hexane, and dry under vacuum to yield this compound as a solid.

Data Summary

The choice of reaction conditions can significantly impact yield and purity. Below is a comparative table based on typical literature values for similar amination reactions.

ParameterCondition A[4]Condition B[3]Rationale & Comments
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridineCondition A involves a subsequent dehalogenation step. Our target synthesis is more analogous to Condition B.
Ammonia 28% Aqueous (9.5 eq)28% Aqueous (~7.5 eq)A large excess of ammonia is used to drive the reaction to completion and act as the base.
Co-Solvent THFNoneTHF can improve the solubility of the organic starting material in the aqueous ammonia phase, potentially increasing the reaction rate.
Temperature 150°C180°CHigher temperatures generally lead to faster reaction rates but may also increase side product formation. Optimization is key.
Time 5 hours10 hoursReaction time is dependent on temperature and substrate reactivity. Must be determined empirically.
Pressure Not specified (autoclave)~20 atmPressure is generated by heating the sealed system and is a function of temperature and headspace.
Typical Yield High (for first step)~71%Yields are highly dependent on the specific substrate, reaction optimization, and purification efficiency.

References

Technical Support Center: Enhancing Regioselectivity in 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-aminopyridine derivatives. The inherent challenge of controlling regioselectivity during the amination of the pyridine ring is a frequent hurdle. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve your desired synthetic outcomes with higher precision and yield.

Introduction: The Challenge of Regioselective Pyridine Amination

The pyridine scaffold is a cornerstone in medicinal chemistry, and the 2-aminopyridine motif is a particularly prevalent pharmacophore. However, the synthesis of these vital compounds is often complicated by a lack of regioselectivity. Direct amination methods, such as the classic Tschitschibabin reaction, can lead to mixtures of isomers, primarily the 2- and 4-amino products, due to the electronic nature of the pyridine ring. This necessitates tedious and often low-yielding purification steps, hindering the efficiency of drug discovery and development pipelines.

This guide will explore both classical and modern approaches to steer the regioselectivity towards the desired C2 position, providing you with the knowledge to troubleshoot your reactions and select the optimal synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My Tschitschibabin reaction is producing a mixture of 2- and 4-aminopyridine isomers with low selectivity for the 2-isomer. How can I improve this?

Answer: This is a classic challenge with the Tschitschibabin reaction. The regioselectivity is influenced by a delicate balance of electronic and steric factors. Here’s a systematic approach to troubleshooting:

  • Underlying Cause: The inherent electronic properties of the pyridine ring activate both the C2 (ortho) and C4 (para) positions for nucleophilic attack. While the C2 position is generally favored, reaction conditions can significantly impact the outcome. A Molecular Electron Density Theory (MEDT) study has shown that the attack at the 2-position is kinetically and thermodynamically more favorable.[1][2]

  • Troubleshooting Workflow:

    • Temperature Control: The Tschitschibabin reaction is often run at elevated temperatures. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred C2-adduct. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.

    • Solvent Effects: The choice of solvent can influence the aggregation and reactivity of the sodium amide (NaNH₂), as well as the stability of the intermediate σ-adducts. While aprotic solvents like toluene or xylene are common, consider exploring liquid ammonia if your setup allows. The reaction in liquid ammonia can sometimes offer different selectivity profiles.

    • Steric Hindrance: If your pyridine substrate has substituents, their steric bulk can be leveraged. A bulky substituent at the C3 position will sterically hinder attack at C2, potentially favoring C4. Conversely, a substituent at C4 would favor C2 attack.[3] Analyze your substrate for opportunities to exploit steric effects.

    • Alternative Amide Sources: While sodium amide is traditional, other metal amides can exhibit different selectivities. Consider experimenting with potassium amide or lithium amide, as the counter-ion can influence the coordination and subsequent reaction pathway.

Question 2: I am attempting a direct C-H amination on a substituted pyridine, but I'm observing low conversion and a complex mixture of products. What are my options?

Answer: Direct C-H amination is a powerful, atom-economical strategy, but it often requires careful optimization, especially with substituted pyridines.

  • Underlying Cause: The electronic nature of your substituents can either activate or deactivate the ring towards amination and can also influence the regiochemical outcome. Electron-withdrawing groups generally facilitate nucleophilic attack but can direct to different positions. Furthermore, many modern catalytic systems have specific substrate scopes.

  • Troubleshooting Workflow:

    • Re-evaluate Your Catalytic System: If you are using a transition-metal-catalyzed approach (e.g., Pd, Cu, or Ru-based catalysts), the ligand is paramount. For palladium-catalyzed aminations, chelating phosphine ligands or sterically hindered monodentate biphenylphosphine ligands can be effective for coupling with halopyridines.[4] Recent advancements have shown that ruthenium-catalyzed amination of aminopyridines can proceed via η6-coordination, offering a novel activation mode.[5][6][7]

    • Consider a Pyridine N-oxide Strategy: This is a robust and highly reliable method to control regioselectivity for 2-amination.[8][9] The N-oxide activates the C2 and C6 positions towards nucleophilic attack.

      • Step 1: Oxidation: Convert your pyridine to the corresponding N-oxide using an oxidizing agent like m-CPBA or peracetic acid.

      • Step 2: Activation and Amination: Activate the N-oxide with an electrophilic reagent (e.g., trifluoroacetic anhydride (TFAA), PyBroP, or tosyl chloride) in the presence of your amine. This proceeds via a Reissert-Henze type reaction.[10] This method often provides excellent regioselectivity for the 2-position and tolerates a wide range of functional groups.[8][9]

    • Employ Directing Groups: If your pyridine substrate allows, the introduction of a directing group can provide exquisite control over the site of C-H functionalization. Pyridyl or pyrimidyl groups can act as effective directing groups in transition metal-catalyzed C-H activation.[11] While this adds synthetic steps for installation and potential removal, the gain in regioselectivity can be substantial.

Question 3: My attempt to separate the 2- and 4-aminopyridine isomers by column chromatography is proving difficult and inefficient. Are there any chemical methods to improve separation or selectively isolate the 2-amino isomer?

Answer: Co-elution of closely related isomers is a common frustration. While chromatographic optimization is always the first step, a chemical approach can be a powerful alternative.

  • Underlying Cause: The similar polarity of 2- and 4-aminopyridine can make them difficult to separate on standard silica gel.

  • Solution: Selective Derivatization:

    • Principle: The 2-aminopyridine isomer can act as a bidentate ligand, chelating with certain metal ions, while the 4-aminopyridine isomer cannot. This difference in coordination chemistry can be exploited.

    • Protocol:

      • Treat the crude mixture of isomers with a solution of a copper(II) salt (e.g., CuCl₂ or CuSO₄) in a suitable solvent.

      • The 2-aminopyridine will form a stable, often colored, and potentially insoluble complex with the copper(II) ion.

      • The 4-aminopyridine will remain in solution.

      • The copper complex can then be isolated by filtration.

      • To recover the 2-aminopyridine, the complex can be treated with a stronger chelating agent like EDTA or by carefully adjusting the pH to break the complex.

    • Alternative Derivatization: Consider a reaction that is selective for the 2-amino isomer, such as a cyclization reaction that requires the amino group to be adjacent to the ring nitrogen. This would convert your desired isomer into a new compound with significantly different physical properties, making separation straightforward. The newly formed compound can then be converted back to the 2-aminopyridine in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in nucleophilic aromatic substitution on pyridines?

A1: Nucleophilic aromatic substitution (SNAᵣ) on the pyridine ring is inherently favored at the C2 and C4 positions. This is because the negatively charged intermediate (a Meisenheimer-like complex) can delocalize the negative charge onto the electronegative ring nitrogen, which provides significant stabilization. The distribution between C2 and C4 products is influenced by:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the more accessible C4 position.[3]

  • Electronic Effects: Electron-withdrawing substituents can further activate the ring towards nucleophilic attack. A nitro group, for example, activates both the ortho (C2/C6) and para (C4) positions.[12]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway and the relative stability of the intermediates.[3]

Q2: Beyond the Tschitschibabin reaction, what are the modern, more regioselective methods for synthesizing 2-aminopyridines?

A2: Several modern methods offer superior regioselectivity and functional group tolerance:

  • Pyridine N-Oxide Chemistry: As detailed in the troubleshooting section, this is a highly reliable and versatile strategy. Activation of the N-oxide followed by reaction with an amine is a go-to method for clean 2-amination. Recent protocols have demonstrated mild and general conditions using this approach.[8][9] A method using saccharin as an ammonium surrogate has also been developed for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides.[13]

  • Transition-Metal Catalysis: Palladium-catalyzed Buchwald-Hartwig amination of 2-halopyridines is a powerful and widely used method.[4] Additionally, newer catalytic systems are continually being developed. For instance, ruthenium-catalyzed methods that proceed through π-coordination activation offer a novel and efficient route.[5][6][7]

  • Multicomponent Reactions: One-pot multicomponent reactions can provide rapid access to complex 2-aminopyridine derivatives with good regioselectivity, often starting from simple precursors like enaminones.[14]

Q3: How can I achieve amination at the C3 position of pyridine?

A3: Amination at the C3 (meta) position is challenging due to the electronic nature of the pyridine ring. Direct nucleophilic attack at C3 is disfavored. However, recent advances have made this transformation more accessible:

  • Dearomatization-Rearomatization Strategies: These methods involve the temporary conversion of the pyridine into a more electron-rich, non-aromatic intermediate, which can then undergo regioselective electrophilic functionalization at the C3 position. One such strategy involves the formation of Zincke imine intermediates.[15][16] Another approach utilizes oxazino-pyridine intermediates.[17]

  • Directed Metalation: Using a directing group at the C2 position, it is possible to achieve deprotonation at the C3 position with a strong base, followed by quenching with an electrophilic aminating agent.

Experimental Protocols & Data

Protocol 1: General Procedure for Regioselective 2-Amination via a Pyridine N-Oxide

This protocol is a general guideline and may require optimization for specific substrates.

  • Synthesis of the Pyridine N-Oxide:

    • In a round-bottom flask, dissolve the starting pyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) or 40% peracetic acid (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.[3]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up typically involves washing with a basic aqueous solution (e.g., NaHCO₃) to remove acidic byproducts, followed by extraction and purification.

  • Activation and Amination:

    • Dissolve the purified pyridine N-oxide (1.0 eq.) and the desired amine (1.2-2.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Slowly add the activating agent (e.g., trifluoroacetic anhydride (TFAA, 1.1 eq.) or PyBroP (1.1 eq.)) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-24 hours until completion.

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Regioselectivity in Pyridine Amination Methods
MethodTypical SubstrateReagentsPosition(s) AminatedTypical Regioselectivity (2- vs 4-)Key Advantages
Tschitschibabin Reaction Unsubstituted PyridineNaNH₂C2 and C4Variable, often favors C2Atom economical, direct C-H amination
Pyridine N-Oxide Activation Substituted Pyridines1. m-CPBA 2. Activator + AminePrimarily C2High to excellentHigh regioselectivity, broad functional group tolerance[8][9]
Buchwald-Hartwig Amination 2-HalopyridinePd catalyst, Ligand, Base, AmineC2ExcellentHigh yielding, well-established, broad amine scope[4]
Ru-catalyzed π-Coordination AminopyridinesRu catalyst, Ligand, AmineC-N bond cleavage/formationN/A (amino exchange)Novel activation, mild conditions[5][6][7]

Visualizing Reaction Pathways

Diagram 1: Factors Influencing Regioselectivity in the Tschitschibabin Reaction

Tschitschibabin_Regioselectivity cluster_factors Influencing Factors Pyridine Pyridine Substrate Intermediate_Complex Reaction Intermediate (σ-adduct formation) Pyridine->Intermediate_Complex Coordination Amide Amide Nucleophile (e.g., NaNH₂) Amide->Intermediate_Complex C2_Product 2-Aminopyridine Intermediate_Complex->C2_Product Kinetic Control (Generally Favored) C4_Product 4-Aminopyridine Intermediate_Complex->C4_Product Thermodynamic Control Sterics Steric Hindrance Sterics->Intermediate_Complex Electronics Electronic Effects Electronics->Intermediate_Complex Temp Temperature Temp->C2_Product Temp->C4_Product Solvent Solvent Solvent->Intermediate_Complex

Caption: Key factors controlling C2 vs. C4 amination in the Tschitschibabin reaction.

Diagram 2: Workflow for Overcoming Poor Regioselectivity

Troubleshooting_Workflow Start Problem: Poor Regioselectivity in Amination Decision1 Is the reaction a Tschitschibabin-type? Start->Decision1 Tschitschibabin_Opts Optimize Tschitschibabin: - Lower Temperature - Change Solvent - Consider Sterics Decision1->Tschitschibabin_Opts Yes Modern_Methods Switch to Modern Method Decision1->Modern_Methods No / Optimization Fails Tschitschibabin_Opts->Modern_Methods Failure Result Achieved High Regioselectivity for 2-Aminopyridine Tschitschibabin_Opts->Result Success Decision2 Is a 2-halopyridine available or easily synthesized? Modern_Methods->Decision2 Buchwald Strategy 1: Buchwald-Hartwig Amination Decision2->Buchwald Yes N_Oxide Strategy 2: Pyridine N-Oxide Route Decision2->N_Oxide No Buchwald->Result Directing_Group Strategy 3: Directing Group Approach N_Oxide->Directing_Group If N-Oxide fails or is unsuitable N_Oxide->Result Directing_Group->Result

Caption: A decision-making workflow for improving 2-aminopyridine synthesis.

References

Minimizing impurities in 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in modern drug discovery and agrochemical development, valued for the unique physicochemical properties imparted by its trifluoromethyl and methoxypyridine moieties.[1][2] However, its synthesis is not without challenges. The electron-deficient nature of the pyridine ring, heavily influenced by the powerful electron-withdrawing trifluoromethyl group, creates a delicate balance of reactivity that can lead to a variety of impurities.

This guide is structured to provide researchers, scientists, and process chemists with practical, field-tested insights into identifying, controlling, and minimizing these impurities. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic route for maximum purity and yield.

Section 1: Overview of a Common Synthetic Pathway

A prevalent strategy for constructing this molecule involves a sequential nucleophilic aromatic substitution (SNAr) approach. A common starting material is a di-substituted pyridine, such as 2,4-dichloro-5-(trifluoromethyl)pyridine. The synthesis proceeds in two key steps: selective methoxylation followed by amination. Understanding this pathway is the first step in diagnosing potential issues.

G cluster_0 Synthetic Pathway A 2,4-Dichloro-5-(trifluoromethyl)pyridine B 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine A->B Step 1: Selective Methoxylation Reagents: NaOMe, Methanol Conditions: Controlled Temp. C This compound (Target) B->C Step 2: Amination Reagents: Ammonia (aq. or gas) Conditions: Autoclave, Elevated Temp./Pressure

Caption: A common two-step synthetic route to the target compound.

Section 2: Troubleshooting Guide - Impurity Profiling & Mitigation

This section addresses the most common challenges encountered during synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with unreacted 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine. How can I drive the amination reaction to completion?

Answer: Incomplete amination is a frequent issue, often stemming from insufficient reaction conditions or reagent deactivation. The C2-Cl bond is activated for SNAr by the ring nitrogen and the C5-CF₃ group, but high energy is still required to overcome the reaction barrier.

Causality:

  • Insufficient Temperature/Pressure: Amination with ammonia typically requires high temperatures (130-200 °C) and pressures in a sealed autoclave to maintain a sufficient concentration of ammonia and provide the necessary activation energy.[3]

  • Low Reagent Stoichiometry: An insufficient excess of ammonia may result in incomplete conversion.

  • Solvent Effects: The choice of solvent can influence reactivity. While protic solvents like water or alcohols can be used, aprotic polar solvents or hydrophilic ethers like THF can enhance solubility and reaction rates.[3]

Mitigation Strategies:

ParameterStandard ConditionOptimized ConditionRationale
Temperature 130-150 °C150-180 °CIncreases reaction rate. Monitor for potential side reactions.
Pressure 2.0-3.0 MPa>3.0 MPaEnsures ammonia remains in the reaction phase.
Ammonia 5-10 equivalents10-15 equivalentsDrives equilibrium towards the product according to Le Châtelier's principle.
Solvent Aqueous AmmoniaAq. Ammonia + THF/Dioxane[3]Improves solubility of the organic substrate, leading to a more homogenous reaction.
Reaction Time 4-6 hours6-12 hoursAllows the reaction to proceed to completion. Monitor by HPLC/TLC.

Protocol: Monitoring Reaction Completion by TLC

  • Sample Prep: Carefully withdraw a microliter-scale aliquot from the cooled and depressurized reactor. Dilute with ethyl acetate.

  • Eluent System: A typical mobile phase is 30% ethyl acetate in hexanes.

  • Visualization: Use a UV lamp (254 nm). The starting material will have a different Rf value than the more polar amine product.

  • Confirmation: The reaction is complete when the spot corresponding to the starting chloro-intermediate is no longer visible.

Q2: I'm observing an impurity with the same mass as my product but a different retention time in HPLC. Could this be an isomer?

Answer: Yes, this is highly likely to be an isomeric impurity, specifically 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine . This impurity arises if the initial methoxylation step is not perfectly regioselective.

Causality: The starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine, has two positions (C2 and C4) susceptible to nucleophilic attack. While the C2 position is generally more activated due to its proximity to the ring nitrogen, the strong electron-withdrawing effect of the CF₃ group at C5 also significantly activates the C4 position. A slight deviation in reaction conditions can lead to the formation of the undesired 4-chloro-2-methoxy isomer, which then undergoes amination to yield the final isomeric impurity.

G cluster_0 Isomer Formation Pathway A 2,4-Dichloro-5- (trifluoromethyl)pyridine B Desired Intermediate 2-Chloro-4-methoxy-5- (trifluoromethyl)pyridine A->B Path A (Major) Attack at C4 C Undesired Isomer 4-Chloro-2-methoxy-5- (trifluoromethyl)pyridine A->C Path B (Minor) Attack at C2 D Target Product B->D Amination E Isomeric Impurity C->E Amination

Caption: Formation of the key isomeric impurity.

Mitigation Strategies: Control of the initial methoxylation step is paramount.

  • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures tend to decrease selectivity.

  • Slow Addition: Add the sodium methoxide solution dropwise to the solution of the dichloropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive site and minimizing side reactions.

  • Solvent: Use methanol as the solvent, as it is the conjugate acid of the nucleophile and can help mediate its reactivity.

Q3: My reaction workup is generating a new, highly polar impurity. What is it and how can I avoid it?

Answer: This is likely the pyridone impurity, 2-Amino-5-(trifluoromethyl)-4(1H)-pyridone , resulting from the hydrolysis of the methoxy group.

Causality: Ether linkages on electron-deficient rings, such as this methoxypyridine, are susceptible to nucleophilic attack and cleavage, especially under acidic or strongly basic conditions during workup. Water can act as a nucleophile, leading to demethylation.

Mitigation Strategies:

  • Neutralize Carefully: After the reaction, cool the mixture and neutralize it carefully with a mild acid (e.g., ammonium chloride solution) or a controlled amount of a stronger acid, keeping the temperature low. Avoid strongly acidic conditions (pH < 4).

  • Avoid Prolonged Exposure to Water: Perform extractions and washes efficiently. Do not let the product sit in aqueous layers for extended periods.

  • Purification: If the pyridone does form, it can often be separated from the desired product by column chromatography due to its significantly higher polarity. Alternatively, a pH-controlled liquid-liquid extraction can be effective, as the pyridone may have different solubility profiles at different pH values.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for purity assessment? A: A combination of methods is ideal.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantifying purity and resolving close-eluting isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the product peaks.

Q: What is the recommended final purification technique? A: For laboratory scale, silica gel column chromatography is typically effective.[4]

  • Solvent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) usually provides good separation.

  • Alternative: For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be a more efficient method for removing minor impurities.

Q: How critical is moisture control during the reaction? A: It is highly critical, especially for the methoxylation step. Sodium methoxide is hygroscopic and will be quenched by water. While the amination is often run in aqueous ammonia, ensuring that the starting materials and any organic co-solvents are dry before starting the reaction is good practice to ensure reproducibility.

Section 4: Exemplary Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Methoxylation
  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium methoxide (1.05 eq) in methanol (2 volumes) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 5-10 °C for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding water (5 volumes).

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine.[4]

Protocol 2: High-Pressure Amination
  • Charge a high-pressure autoclave with the crude 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine (1.0 eq), 28% aqueous ammonia (10 eq), and tetrahydrofuran (THF) (5 volumes).[3]

  • Seal the autoclave and begin stirring. Heat the vessel to 150-160 °C. The internal pressure will rise. Monitor the pressure to ensure it remains within the safe operating limits of the equipment.

  • Maintain the temperature for 5-7 hours.[3]

  • Cool the autoclave to room temperature (< 40 °C) and carefully vent the excess ammonia pressure in a safe manner.

  • Open the reactor and transfer the contents to a separatory funnel. Add ethyl acetate to dissolve the product.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are paramount, with the pyridine ring being a particularly privileged scaffold.[1][] Its unique electronic properties, ability to participate in hydrogen bonding, and tunable solubility and metabolic profiles have cemented its role in a multitude of FDA-approved therapeutics.[3] This guide focuses on a specific, highly functionalized pyridine derivative, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine , a compound architecture that holds significant promise, particularly in the realm of kinase inhibition.

The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position and a methoxy (OCH3) group at the 4-position of the pyridin-2-amine core creates a molecule with distinct and advantageous physicochemical properties. The CF3 group, a potent electron-withdrawing moiety, often enhances metabolic stability and binding affinity.[4][5] Concurrently, the methoxy group can modulate the electronic character of the ring and provide a vector for further chemical modification. This guide will provide an in-depth comparison of the parent compound with its structural analogs, elucidating key structure-activity relationships (SAR) and providing robust, field-proven experimental protocols for their biological evaluation.

Core Compound Analysis: this compound

The this compound scaffold serves as a potent pharmacophore, particularly for targeting protein kinases. The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases. Analogs based on the closely related 4-(trifluoromethyl)pyrimidin-2-amine core have demonstrated potent inhibitory activity against kinases such as PYK2 and FAK.[4][6] The specific combination of substituents in our core compound suggests a tailored profile:

  • Pyridin-2-amine Core: Provides the primary anchor to the kinase hinge region.

  • C5-Trifluoromethyl Group: Increases the acidity of the 2-amino protons, potentially strengthening hydrogen bonds. It also serves to block a potential site of metabolism, thereby improving pharmacokinetic properties.

  • C4-Methoxy Group: This electron-donating group influences the overall electron density of the pyridine ring, which can fine-tune the binding affinity and selectivity profile of the inhibitor.[7]

Comparative Analysis: Structure-Activity Relationships of Analogs

The biological activity of this scaffold can be systematically optimized by modifying its key positions. The following analysis, based on established principles in medicinal chemistry, explores the predicted impact of these modifications.[8][9]

Modifications of the C4-Position

Altering the C4-methoxy substituent is a critical strategy for tuning potency and selectivity.

  • Impact of Alkoxy Chain Length: Extending the alkoxy chain (e.g., ethoxy, propoxy) can probe for additional hydrophobic interactions within the binding pocket. However, this can also increase lipophilicity, potentially impacting solubility and off-target effects.

  • Replacement with Other Groups: Replacing the methoxy group with a hydrogen atom would serve as a baseline for understanding its contribution. Substitution with small, lipophilic groups like methyl or halogens (Cl, Br) can significantly alter the electronic properties and lead to different selectivity profiles against a panel of kinases.[7]

Modifications of the C5-Position

The C5-trifluoromethyl group is a powerful modulator of activity, but other electron-withdrawing groups (EWGs) can be explored.

  • Alternative EWGs: Replacing -CF3 with groups like cyano (-CN) or nitro (-NO2) can maintain the electron-withdrawing nature while altering the size, shape, and polarity at this position. This can be crucial for avoiding steric clashes or picking up new interactions.

  • Bioisosteric Replacement: While potent, the -CF3 group significantly increases lipophilicity. Bioisosteric replacement with other groups is a key strategy for optimizing pharmacokinetic profiles.

Modifications of the 2-Amine Group

Derivatization of the 2-amino group is arguably the most impactful modification for directing the molecule to its biological target and achieving high potency.

  • N-Arylation/Heteroarylation: Attaching aryl or heteroaryl rings to the 2-amino group is a common strategy in kinase inhibitor design. This allows the molecule to extend out of the hinge region and interact with other key residues in the ATP binding site, often leading to dramatic increases in potency and selectivity. For instance, linking this core to a quinazoline or pyrimidine can confer potent EGFR or PYK2 inhibition, respectively.[4][7]

  • Linker Modification: The nature of the linker between the pyridine core and an extended substituent (if present) is critical. Flexible alkyl chains versus rigid alkynyl linkers can hold the extended pharmacophore in different orientations, drastically affecting binding affinity.[10]

Illustrative Data Summary

The following table provides a hypothetical comparison of our core compound with potential analogs, illustrating the principles of SAR discussed. IC50 values represent the concentration of the compound required to inhibit a target kinase by 50%.

Compound IDC4-SubstituentC5-Substituent2-Amine SubstituentTarget Kinase IC50 (nM)Rationale for Activity Change
LEAD-001 -OCH3 -CF3 -NH2 500 Core Scaffold / Starting Point
ANALOG-A1-H-CF3-NH21500Removal of -OCH3 group may weaken binding interactions.
ANALOG-A2-Cl-CF3-NH2750Chloro group alters electronics but may not be optimal for this target.
ANALOG-B1-OCH3-Cl-NH2900-Cl is a weaker EWG than -CF3, potentially reducing potency.
ANALOG-C1-OCH3-CF3-NH-(4-methoxyphenyl)25N-arylation provides significant additional binding interactions, boosting potency.
ANALOG-C2-OCH3-CF3-NH-(pyrimidin-4-yl)10Heteroaryl substitution can pick up key H-bonds, further enhancing potency.[4]

Experimental Protocols for Biological Evaluation

To validate the biological activity of these compounds, a systematic, multi-tiered approach is required. The following protocols are industry-standard methods for characterizing potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase by quantifying ATP consumption.[11]

Principle: Kinase activity consumes ATP, leaving ADP. A proprietary reagent stops the kinase reaction and depletes remaining ATP. A second reagent converts the newly formed ADP back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup: In a 384-well white opaque plate, add 1 µL of the serially diluted compound or DMSO control.

  • Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (at the empirically determined Km for ATP) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

This assay assesses a compound's ability to inhibit cell growth or induce cell death in cancer cell lines.[12][13]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[14] The amount of color produced is proportional to the number of viable cells. A reduction in signal in treated cells compared to control cells indicates either an antiproliferative (cytostatic) or cytotoxic effect.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied, as some targeted therapies require longer treatment to observe an effect.[16]

  • Signal Development: Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a 4-hour incubation and then addition of 100 µL solubilization solution) to each well.

  • Incubate for 1-4 hours at 37°C until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Key Concepts

Diagrams are essential for conceptualizing complex scientific information.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core 4-Methoxy-5-(CF3) pyridin-2-amine (Lead Compound) C4 Modify C4-Position (e.g., -H, -Cl, -OEt) Core->C4 SAR Exploration C5 Modify C5-Position (e.g., -CN, -Cl) Core->C5 SAR Exploration N2 Modify 2-Amine (e.g., N-Arylation) Core->N2 SAR Exploration Potency Change in Potency (IC50 / GI50) C4->Potency Selectivity Altered Kinase Selectivity Profile C4->Selectivity C5->Potency PK Improved PK Profile (Metabolic Stability) C5->PK N2->Potency N2->Selectivity Kinase_Assay_Workflow start Start: Prepare Reagents (Compound, Kinase, ATP) step1 Dispense Compound/ Control into Plate start->step1 step2 Add Kinase Enzyme (Pre-incubate) step1->step2 step3 Initiate with ATP/Substrate (Incubate @ 30°C) step2->step3 step4 Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) step3->step4 step5 Convert ADP to ATP & Generate Light (Add Detection Reagent) step4->step5 end Read Luminescence & Calculate IC50 step5->end

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy vs. 4-Chloro Substituted Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, the trifluoromethylpyridine scaffold has emerged as a privileged structure, offering a unique combination of metabolic stability, enhanced binding affinity, and modulated electronic properties.[1] The strategic introduction of substituents onto this core structure is a key step in the optimization of lead compounds. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of two common substitutions at the 4-position of the trifluoromethylpyridine ring: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl).

This analysis delves into the nuanced effects of these seemingly simple modifications on the physicochemical properties and, consequently, the biological activity of the resulting compounds. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to make informed decisions in the design and development of novel trifluoromethylpyridine-based molecules.

The Bioisosteric Dichotomy: Methoxy vs. Chloro

The replacement of a methoxy group with a chloro group is a common bioisosteric strategy in drug design.[2] While these groups have similar steric footprints, their electronic properties are diametrically opposed. The methoxy group is a strong electron-donating group through resonance, while the chloro group is a moderately deactivating, ortho-, para-directing group that is electron-withdrawing through induction. This fundamental difference in electronics has profound implications for the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Property4-Methoxy Group4-Chloro GroupRationale
Electronic Effect Electron-donating (resonance)Electron-withdrawing (inductive)The lone pairs on the oxygen of the methoxy group can be delocalized into the pyridine ring, increasing electron density. The high electronegativity of the chlorine atom withdraws electron density from the ring.
Lipophilicity (logP) Generally lowerGenerally higherThe chloro group is more lipophilic than the methoxy group, which can influence membrane permeability and binding to hydrophobic pockets of target proteins.
Hydrogen Bonding Hydrogen bond acceptor (oxygen)Weak hydrogen bond acceptorThe oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction in a protein binding site.
Metabolic Stability Susceptible to O-demethylationGenerally more metabolically stableThe methoxy group is a common site for metabolism by cytochrome P450 enzymes. The carbon-chlorine bond is typically more resistant to metabolic cleavage.

Case Study: The Herbicidal Activity of Pyroxsulam

A compelling real-world example that highlights the divergent biological outcomes of 4-methoxy versus a related substitution can be found in the development of the herbicide pyroxsulam. Pyroxsulam is an acetolactate synthase (ALS) inhibitor that features a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] During its development, researchers at Dow AgroSciences discovered that while the 2-methoxy-4-(trifluoromethyl)phenyl analogues exhibited high herbicidal activity against grass species, they also caused significant injury to wheat crops.[1] In contrast, the pyridine analogues, like pyroxsulam, demonstrated a much-improved safety profile in wheat.[1]

This difference in selectivity, a critical parameter in agrochemical development, underscores the profound impact of the pyridine nitrogen in modulating the overall properties of the molecule, likely influencing its uptake, translocation, or metabolism in different plant species. While not a direct comparison of 4-methoxy vs. 4-chloro, this example clearly illustrates how a seemingly minor change to the aromatic system can lead to dramatically different biological outcomes.

Experimental Protocols

To empirically determine the SAR of 4-methoxy vs. 4-chloro substituted trifluoromethylpyridines, a series of standardized in vitro and in vivo assays are required. The following are representative protocols for assessing key biological and physicochemical properties.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against a specific protein kinase, a frequent target for trifluoromethylpyridine-based inhibitors.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-methoxy and 4-chloro substituted trifluoromethylpyridine derivatives against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Kinase Reaction: In a multi-well plate, add the kinase, the substrate, and the test compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Set up Kinase Reaction in 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add ADP-Glo Reagent & Read Luminescence Incubation->Detection Data_Analysis Calculate % Inhibition & Determine IC50 Detection->Data_Analysis

Workflow for an in vitro kinase inhibition assay.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the in vitro metabolic stability of 4-methoxy and 4-chloro substituted trifluoromethylpyridine derivatives.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control compound (e.g., a compound with known high clearance)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing HLM and the test compound in phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

HLM_Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Setup Prepare Incubation Mixture (HLM, Compound) Initiate Initiate Reaction with NADPH at 37°C Setup->Initiate Time_Points Take Aliquots at Time Points (0-60 min) Initiate->Time_Points Quench Quench with Acetonitrile & Internal Standard Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate Half-life & Intrinsic Clearance LCMS->Data_Analysis

Workflow for determining metabolic stability in human liver microsomes.

Concluding Remarks

The choice between a 4-methoxy and a 4-chloro substituent on a trifluoromethylpyridine core is a critical decision in the drug discovery and development process. While the chloro group often imparts greater metabolic stability and lipophilicity, the methoxy group can provide a key hydrogen bond acceptor and may be preferred in certain target binding sites. The case of pyroxsulam serves as a potent reminder that the interplay between the substituent and the core scaffold can lead to unexpected and significant differences in biological activity and selectivity. A thorough understanding of the SAR, supported by robust experimental data, is paramount for the successful optimization of trifluoromethylpyridine-based compounds.

References

A Comparative Guide to the In Vivo Efficacy of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies with improved efficacy and safety profiles is paramount. Among the promising scaffolds in medicinal chemistry, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine has emerged as a key pharmacophore, leading to the development of potent anti-cancer agents. This guide provides an in-depth comparison of the in vivo efficacy of derivatives from this class, with a primary focus on the well-characterized Heat Shock Protein 90 (HSP90) inhibitor, Pimitespib (TAS-116). We will delve into its performance against relevant cancers, compare it with established therapies, and provide the detailed experimental context necessary for rigorous scientific evaluation.

Introduction to this compound Derivatives

The this compound scaffold is a fluorinated pyridine structure that has proven to be a versatile starting point for the design of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of the trifluoromethyl group and the specific substitution pattern of the pyridine ring contribute to the unique pharmacological properties of its derivatives. While various derivatives have been synthesized, Pimitespib is the most clinically advanced, demonstrating significant anti-tumor activity by targeting HSP90.

Pimitespib: A Case Study in HSP90 Inhibition

Pimitespib is an orally bioavailable small molecule that selectively inhibits the ATPase activity of HSP90α and HSP90β, two cytosolic isoforms of the heat shock protein 90 family.[1] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2] By inhibiting HSP90, Pimitespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Mechanism of Action: Disrupting the Chaperone Machinery

The primary mechanism of action of Pimitespib involves its competitive binding to the ATP-binding pocket in the N-terminal domain of HSP90. This prevents the hydrolysis of ATP, a crucial step in the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins.

HSP90_Inhibition_Pathway HSP90 HSP90 ADP ADP + Pi HSP90->ADP ATPase Activity Mature_Client Folded/Active Client Protein HSP90->Mature_Client Release Degradation Proteasomal Degradation HSP90->Degradation Leads to Degradation of Unfolded Client Protein Client_Protein Oncogenic Client Protein (e.g., KIT, AKT, HER2) Client_Protein->HSP90 Binding ATP ATP ATP->HSP90 Pimitespib Pimitespib Pimitespib->HSP90 Inhibits ATP Binding GIST_PDX_Workflow cluster_0 Model Establishment cluster_1 Therapeutic Study P_Tissue 1. Obtain fresh GIST tissue from consenting patients Implantation 2. Implant tumor fragments (2x2 mm) surgically into immunodeficient mice (e.g., NOD-scid) P_Tissue->Implantation Growth 3. Monitor tumor growth via palpation and imaging (ultrasound) Implantation->Growth Passaging 4. Passage tumors to subsequent generations of mice Growth->Passaging Randomization 5. Once tumors reach ~100-200 mm³, randomize mice into treatment groups Passaging->Randomization Treatment 6. Administer Pimitespib (e.g., 10-14 mg/kg, p.o., daily) or vehicle control Randomization->Treatment Monitoring 7. Measure tumor volume with calipers (2-3 times/week) and monitor body weight Treatment->Monitoring Endpoint 8. Euthanize at predetermined endpoint (e.g., tumor volume >2000 mm³) and collect tissues for analysis Monitoring->Endpoint ATL_CDX_Workflow cluster_0 Model Establishment cluster_1 Therapeutic Study Cell_Culture 1. Culture ATL cell lines (e.g., MOLT-4, HuT-102) in appropriate medium Cell_Prep 2. Harvest cells and resuspend in a mixture of saline and Matrigel Cell_Culture->Cell_Prep Injection 3. Subcutaneously inject cells (e.g., 5-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID) Cell_Prep->Injection Tumor_Growth 4. Monitor tumor growth until volume reaches ~100 mm³ Injection->Tumor_Growth Randomization 5. Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment 6. Administer Pimitespib (e.g., 10-14 mg/kg, p.o., daily) or vehicle control Randomization->Treatment Monitoring 7. Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint 8. Euthanize at endpoint and collect tumors for analysis Monitoring->Endpoint

References

A Comparative Guide to Validating the Mechanism of Action of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel chemical entities. We will use the hypothetical compound, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, hereafter referred to as Pyrithiaminib , as a case study. Discovered through a phenotypic screen for its anti-proliferative properties in cancer cell lines, Pyrithiaminib's molecular target and mechanism are unknown. This guide will delineate a systematic, multi-faceted approach to first identify its direct target and then validate its MoA, comparing its performance with established alternatives.

Our investigation is built on the hypothesis that Pyrithiaminib is a protein kinase inhibitor. To provide a robust comparative analysis, we will benchmark Pyrithiaminib against two reference compounds:

  • Compound S (Selective Inhibitor): A well-characterized, FDA-approved inhibitor known to be highly selective for our hypothesized target, "Kinase X."

  • Compound N (Non-selective Inhibitor): A known multi-kinase inhibitor that also targets Kinase X but has numerous off-target effects.

This comparative strategy is essential for contextualizing Pyrithiaminib's potency, selectivity, and cellular effects, which are critical for its development as a potential therapeutic agent.[1][2]

The Overall Workflow for Mechanism of Action Validation

MoA Validation Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical & Cellular Validation cluster_2 Phase 3: In Vivo Confirmation phenotypic_screen Phenotypic Hit (Pyrithiaminib) target_deconvolution Target Deconvolution (Affinity Chromatography) phenotypic_screen->target_deconvolution putative_target Identify Putative Target (e.g., Kinase X) target_deconvolution->putative_target biochemical_assay Biochemical Assays (IC50 Determination) putative_target->biochemical_assay target_engagement Cellular Target Engagement (CETSA, NanoBRET) biochemical_assay->target_engagement downstream_analysis Downstream Pathway Analysis (Western Blot, Phosphoproteomics) target_engagement->downstream_analysis cellular_assays Cellular Phenotype Assays (Proliferation, Apoptosis) downstream_analysis->cellular_assays in_vivo In Vivo Efficacy Models (Xenografts) cellular_assays->in_vivo

Caption: Overall workflow for MoA validation of a novel compound.

Part 1: Target Deconvolution: Identifying the Molecular Target of Pyrithiaminib

Phenotypic screens are powerful for identifying compounds with desired biological effects, but they do not reveal the molecular target.[3] The first critical step is "target deconvolution" to identify the protein(s) that Pyrithiaminib directly binds to.[4][5][6] Among various techniques, affinity chromatography coupled with mass spectrometry is a robust and widely used method.[3]

Experimental Protocol: Affinity Chromatography for Target Identification

Objective: To isolate and identify the protein targets of Pyrithiaminib from cell lysates.

Causality: This method relies on immobilizing Pyrithiaminib onto a solid support (resin). When a complex protein mixture (cell lysate) is passed over this resin, proteins that specifically bind to Pyrithiaminib will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry.

Methodology:

  • Probe Synthesis: Synthesize an analog of Pyrithiaminib with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). It is crucial to ensure that the linker attachment point does not interfere with the compound's binding to its target.

  • Cell Culture and Lysis: Culture a cancer cell line known to be sensitive to Pyrithiaminib to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein structure and interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the Pyrithiaminib-conjugated resin for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated resin.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive elution with excess free Pyrithiaminib or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the Pyrithiaminib elution but not in the control.

    • Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

For our case study, let's assume this process identifies Kinase X as the primary high-confidence binding partner for Pyrithiaminib.

Part 2: Direct Target Inhibition: Biochemical Assays

The identification of Kinase X as a binding partner does not confirm that Pyrithiaminib inhibits its function. Direct biochemical assays are required to quantify the inhibitory activity of the compound on the purified enzyme.[7][8] The radiometric kinase assay is considered a gold standard due to its direct measurement of phosphate transfer.[9][10]

Experimental Protocol: Radiometric Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyrithiaminib against purified Kinase X.

Causality: This assay directly measures the enzymatic activity of Kinase X by tracking the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant Kinase X, its specific peptide substrate, and cofactors (e.g., MgCl₂).

  • Compound Dilution: Prepare a serial dilution of Pyrithiaminib, Compound S, and Compound N in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and inhibitors at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]ATP will not.

    • Wash the membrane to remove unbound ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Inhibition of Kinase X
CompoundTarget(s)Biochemical IC50 (nM) vs. Kinase X
Pyrithiaminib Kinase X (Hypothesized)15
Compound S Kinase X10
Compound N Multi-kinase50

Interpretation: The low nanomolar IC50 value of Pyrithiaminib suggests it is a potent inhibitor of Kinase X, comparable to the selective inhibitor (Compound S). Compound N also inhibits Kinase X, but with lower potency in this assay.

Alternative Biochemical Assays: While radiometric assays are robust, they require handling of radioactive materials. Alternative methods include:

  • Luminescence-based assays (e.g., ADP-Glo™): These measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[11] They offer high sensitivity and a non-radioactive format.[12]

  • Fluorescence-based assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate.[10][12] They are well-suited for high-throughput screening.

Part 3: Confirming Target Engagement in a Cellular Environment

A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and competition with high intracellular ATP concentrations.[13] Therefore, it is crucial to confirm that Pyrithiaminib engages Kinase X inside living cells.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures direct target binding without requiring modification of the compound or the target protein.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the binding of Pyrithiaminib to endogenous Kinase X in intact cells.

Causality: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can infer target engagement.

Methodology:

  • Cell Treatment: Treat intact cells with Pyrithiaminib, Compound S, Compound N, or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble Kinase X in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement. The change in the aggregation temperature (ΔTagg) is quantified.

Comparative Data: Cellular Target Engagement
CompoundTarget Engagement AssayResult (vs. Kinase X)
Pyrithiaminib CETSAΔTagg = +5.2 °C
Compound S CETSAΔTagg = +6.1 °C
Compound N CETSAΔTagg = +3.5 °C

Interpretation: Pyrithiaminib induces a significant thermal stabilization of Kinase X, confirming that it binds to its target in a cellular context. The degree of stabilization is comparable to the highly selective Compound S.

Alternative Cellular Target Engagement Assay: NanoBRET™

The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is another powerful method for quantifying compound binding to a target protein in live cells.[16][17] It offers a ratiometric readout and is highly adaptable for high-throughput screening.[18][19]

NanoBRET Assay Principle cluster_0 No Inhibitor cluster_1 With Pyrithiaminib Kinase_NL Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase_NL->Tracer Tracer Binds BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NL_2 Kinase-NanoLuc Fusion Protein Tracer_2 Fluorescent Tracer Pyrithiaminib Pyrithiaminib Pyrithiaminib->Kinase_NL_2 Inhibitor Binds No_BRET Low BRET Signal Tracer_2->No_BRET Displaced, No Transfer

Caption: Principle of the NanoBRET target engagement assay.

Part 4: Elucidating Downstream Effects and Cellular Phenotype

Confirming that Pyrithiaminib binds and inhibits Kinase X is a critical step. The next is to demonstrate that this inhibition leads to the expected downstream biological consequences and ultimately, the observed anti-proliferative phenotype.

Downstream Pathway Analysis: Western Blot

Objective: To measure the effect of Pyrithiaminib on the phosphorylation of a known downstream substrate of Kinase X.

Causality: If Pyrithiaminib inhibits Kinase X, the phosphorylation of its direct downstream substrates should decrease. Western blotting with phospho-specific antibodies is a standard method to detect these changes.

Methodology:

  • Cell Treatment: Treat cells with Pyrithiaminib, Compound S, and Compound N at various concentrations for an appropriate duration.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).

    • As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody against the total amount of the substrate protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent. Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein.

Comparative Data: Downstream Pathway Inhibition
CompoundInhibition of Substrate Phosphorylation (IC50, nM)
Pyrithiaminib 25
Compound S 20
Compound N 80

Interpretation: Pyrithiaminib effectively inhibits the downstream signaling of Kinase X in a dose-dependent manner, with a potency that correlates well with its biochemical and cellular target engagement data.

Global Pathway Analysis: Phosphoproteomics

While Western blotting is excellent for analyzing specific proteins, phosphoproteomics provides a global, unbiased view of the changes in cellular phosphorylation networks upon inhibitor treatment.[20][21] This can confirm on-target effects and reveal potential off-target activities.[22][23]

Phosphoproteomics Workflow cell_treatment Cell Treatment (Pyrithiaminib vs. Control) lysis Cell Lysis & Protein Digestion cell_treatment->lysis enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) lysis->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis pathway_mapping Pathway Mapping & Target Validation data_analysis->pathway_mapping

Caption: General workflow for a phosphoproteomics experiment.

Cellular Phenotype Assays

Finally, we must correlate the molecular mechanism with the initial phenotypic observation—inhibition of cell proliferation. We will use two key assays: one to measure proliferation and another to assess the induction of apoptosis (programmed cell death), a common mechanism for anti-cancer drugs.[24][25]

Experimental Protocols:

  • Cell Proliferation Assay (CellTiter-Glo®):

    • Objective: To measure the anti-proliferative effect of the compounds.

    • Causality: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[26] A decrease in the luminescent signal corresponds to fewer viable cells.

    • Methodology:

      • Seed cells in a 96-well plate and allow them to attach overnight.

      • Treat the cells with serial dilutions of Pyrithiaminib, Compound S, and Compound N for 72 hours.

      • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the ATP level.

      • Measure luminescence with a plate reader.

      • Calculate the IC50 for cell proliferation.

  • Apoptosis Assay (Caspase-Glo® 3/7):

    • Objective: To determine if the compounds induce apoptosis.

    • Causality: This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[26] An increase in the luminescent signal indicates apoptosis induction.

    • Methodology:

      • Seed and treat cells as in the proliferation assay.

      • After treatment (e.g., 24-48 hours), add the Caspase-Glo® 3/7 reagent.

      • Incubate to allow for cell lysis and the caspase reaction to generate a luminescent signal.

      • Measure luminescence.

      • Express the results as fold-change in caspase activity relative to the vehicle control.

Comparative Data: Cellular Phenotypic Effects
CompoundAnti-Proliferation IC50 (nM)Apoptosis Induction (Fold Change at 100 nM)
Pyrithiaminib 304.5
Compound S 255.0
Compound N 952.1

Interpretation: The anti-proliferative potency of Pyrithiaminib closely mirrors its effects on target engagement and downstream signaling. Its ability to induce apoptosis is comparable to the selective inhibitor, suggesting a clean, on-target cell-killing mechanism. The lower potency and weaker apoptotic induction of Compound N may be due to its off-target effects interfering with the primary mechanism.

Part 5: In Vivo Validation

The final step in preclinical MoA validation is to demonstrate efficacy in an in vivo model. Human tumor xenograft models in immunodeficient mice are a standard for evaluating the anti-cancer activity of new compounds.[27][28][29]

Experimental Protocol: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Pyrithiaminib in vivo.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (the same line used for in vitro assays) into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, Pyrithiaminib, Compound S).

  • Dosing and Monitoring: Administer the compounds orally or via injection according to a predetermined schedule. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI). Further analysis can include Western blotting of tumor lysates to confirm target engagement and downstream pathway modulation in vivo.

Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of a novel compound, using the hypothetical kinase inhibitor Pyrithiaminib as an example. By systematically progressing from target identification to biochemical validation, cellular target engagement, downstream pathway analysis, and phenotypic correlation, we can build a comprehensive and compelling case for a specific MoA. The use of well-characterized comparator compounds is essential for interpreting the data and understanding the potency and selectivity of the novel agent. This structured approach, which integrates orthogonal assays and explains the causality behind each experimental choice, provides the necessary scientific integrity to confidently advance a promising compound through the drug discovery pipeline.

References

A Researcher's Guide to Benchmarking the Metabolic Stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] This guide provides a comprehensive framework for benchmarking the metabolic stability of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a substituted pyridine derivative of interest. We will delve into the theoretical underpinnings of metabolic stability assays, provide detailed experimental protocols for robust comparison, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Metabolic Stability

The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[2][3] This biotransformation is broadly categorized into Phase I and Phase II reactions.[4] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[5][6] Phase II enzymes then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate elimination.[4]

The metabolic stability of a compound is its susceptibility to this biotransformation and is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][4] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties.[1][7]

The structure of this compound, with its electron-withdrawing trifluoromethyl group and a methoxy substituent on a pyridine ring, presents an interesting case for metabolic evaluation. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Conversely, the methoxy group can be a site of O-demethylation, a common metabolic pathway.[9] Therefore, a thorough in vitro investigation is warranted to characterize its metabolic profile.

Comparative Framework: Selecting Benchmark Compounds

To contextualize the metabolic stability of this compound, it is essential to compare it against well-characterized compounds. The choice of comparators should be guided by structural similarity and known metabolic fates.

Table 1: Proposed Benchmark Compounds for Comparative Metabolic Stability Assessment

CompoundStructureRationale for Selection
Test Article: this compoundthis compoundThe compound of interest.
Comparator 1: VerapamilVerapamilA well-known, rapidly metabolized drug that serves as a positive control for high clearance.
Comparator 2: BuspironeBuspironeA compound with moderate clearance, providing an intermediate benchmark.
Comparator 3: 4-Amino-2-(trifluoromethyl)pyridine4-Amino-2-(trifluoromethyl)pyridineA structurally related analog lacking the methoxy group to assess its contribution to metabolism.
Comparator 4: 2-Amino-4-methoxypyridine2-Amino-4-methoxypyridineA structural analog lacking the trifluoromethyl group to evaluate its metabolic blocking effect.

Experimental Design: A Dual-Pronged Approach to Assessing Metabolic Stability

A comprehensive assessment of metabolic stability requires a multi-faceted approach. We will employ two of the most common and informative in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: Interrogating Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes, the primary drivers of Phase I metabolism.[4][10] This assay is a high-throughput and cost-effective method to determine a compound's susceptibility to oxidative metabolism.[3]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 mM in DMSO) mix Pre-incubate Compound with Microsomes (37°C) prep_compound->mix prep_microsomes Prepare Liver Microsomes (e.g., Human, Rat) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction mix->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile with IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_t12 Calculate Half-Life (t½) analyze->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) analyze->calc_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Compound Preparation: Prepare a 1 mM stock solution of this compound and each comparator compound in DMSO.

  • Incubation Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin, a compound with good analytical properties and not expected to be formed from the test compounds).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL).[11][12]

Hepatocyte Stability Assay: A More Complete Metabolic Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions.[13][14] Cryopreserved primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model of hepatic metabolism.[2][15]

workflow_hepatocyte cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 mM in DMSO) incubate Incubate Compound with Hepatocytes (37°C) prep_compound->incubate prep_hepatocytes Thaw & Prepare Cryopreserved Hepatocytes prep_hepatocytes->incubate time_points Sample at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction (Acetonitrile with IS) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_t12 Calculate Half-Life (t½) analyze->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) analyze->calc_clint

Caption: Workflow for the in vitro hepatocyte stability assay.

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's instructions and determine cell viability (should be >80%). Resuspend the cells in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Compound Addition: Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

  • Incubation: Incubate the cell suspension at 37°C in a shaking water bath.

  • Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[15]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate t1/2 and CLint as described for the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.[15]

Data Interpretation and Comparative Analysis

The primary outputs of these assays are the in vitro half-life (t1/2) and intrinsic clearance (CLint). These parameters allow for the classification of compounds as having low, moderate, or high clearance.

Table 2: Hypothetical Comparative Metabolic Stability Data

CompoundHuman Liver Microsomes t1/2 (min)Human Liver Microsomes CLint (µL/min/mg protein)Human Hepatocytes t1/2 (min)Human Hepatocytes CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
This compound 45319015Low to Moderate
Verapamil < 5> 277< 15> 92High
Buspirone 20694531Moderate
4-Amino-2-(trifluoromethyl)pyridine > 60< 23> 120< 11.5Low
2-Amino-4-methoxypyridine 15923046Moderate to High

Interpretation of Hypothetical Data:

  • This compound exhibits moderate stability in liver microsomes and higher stability in hepatocytes. This suggests it is metabolized by both Phase I and Phase II enzymes, but at a relatively slow rate.

  • The longer half-life compared to 2-Amino-4-methoxypyridine suggests that the trifluoromethyl group provides a significant metabolic blocking effect, enhancing stability.

  • The shorter half-life compared to 4-Amino-2-(trifluoromethyl)pyridine indicates that the methoxy group is a potential site of metabolism, likely O-demethylation.

  • The significantly longer half-life compared to the high-clearance control Verapamil and the moderate-clearance control Buspirone positions it as a compound with a favorable metabolic stability profile.

Potential Metabolic Pathways

Based on the structure of this compound and general principles of drug metabolism, several metabolic pathways can be hypothesized.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-Methoxy-5-(trifluoromethyl) pyridin-2-amine o_demethylation O-demethylation (CYP-mediated) parent->o_demethylation Major hydroxylation Pyridine Ring Hydroxylation parent->hydroxylation Minor n_oxidation N-Oxidation parent->n_oxidation Possible glucuronidation Glucuronidation of Hydroxylated Metabolite hydroxylation->glucuronidation sulfation Sulfation of Hydroxylated Metabolite hydroxylation->sulfation

Caption: Hypothesized metabolic pathways for this compound.

Further metabolite identification studies using high-resolution mass spectrometry would be necessary to confirm these pathways.

Conclusion

This guide provides a robust framework for benchmarking the metabolic stability of this compound. By employing both liver microsomal and hepatocyte stability assays and comparing the results to a panel of carefully selected benchmark compounds, researchers can gain valuable insights into the compound's pharmacokinetic potential. The data generated from these studies are crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of safer and more effective therapeutic agents.

References

A Comparative Guide to Structural Analogs of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine and Their Potency as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of structural analogs of the 4-substituted-5-(trifluoromethyl)pyridin-2-amine scaffold, with a primary focus on their potency as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways. Given the limited publicly available data on the specific 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine core, this guide will leverage the extensively studied clinical candidate PQR309 (bimiralisib) , which features the closely related 4-(trifluoromethyl)pyridin-2-amine moiety, as a foundational reference. The principles of structure-activity relationships (SAR) discussed herein are directly applicable to the rational design of novel analogs based on the user's specified core structure.

Introduction: The PI3K/Akt/mTOR Pathway and the Significance of the Trifluoromethyl-Pyridine Scaffold

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, growth, and survival.[1] Its frequent overactivation in a multitude of human cancers has established it as a pivotal target for oncological drug discovery.[2] The development of dual PI3K/mTOR inhibitors is a strategic approach to more effectively shut down this pathway, as persistent mTOR signaling can confer resistance to therapies targeting PI3K alone.[3]

The trifluoromethyl-pyridine motif is a privileged scaffold in medicinal chemistry. The trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] Its incorporation into a pyridine ring, a common heterocyclic structure in FDA-approved drugs, creates a versatile building block for targeted therapies.[6]

This guide will dissect the structure-activity relationships of analogs based on the PQR309 scaffold, providing a framework for understanding how modifications to the pyridine core and its substituents influence inhibitory potency against PI3K isoforms and mTOR.

Comparative Analysis of Structural Analogs

The development of PQR309, a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, provides a rich dataset for understanding the SAR of the 4-(trifluoromethyl)pyridin-2-amine core.[3][7] The core structure of PQR309 is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.

The Role of the 4-(Trifluoromethyl)pyridin-2-amine Moiety

The 2-aminopyridine portion of the scaffold plays a crucial role in binding to the hinge region of the PI3K kinase domain. The primary amine forms key hydrogen bond interactions with the carboxyl groups of aspartate residues, such as Asp841 and Asp836 in PI3Kγ.[7] The trifluoromethyl group at the 4-position significantly enhances cellular potency.[7]

Structure-Activity Relationship (SAR) of Analogs

The following table summarizes the inhibitory potency of PQR309 and key analogs, illustrating the impact of structural modifications.

Compound IDCore Scaffold ModificationPI3Kα (Ki, nM)mTOR (Ki, nM)Cellular Potency (IC50, various cell lines)Reference
PQR309 (1) 4-(Trifluoromethyl)pyridin-2-amine1761Potent (nM range)[7]
Analog (2) 4-(Trifluoromethyl)pyrimidin-2-amineIncreased selectivity for PI3Kα over mTORDiminished affinity-[7]
Analog (13) 4-Methylpyridin-2-amineLess potent than CF3 analog-Reduced cellular activity[7]
ZSTK474 2-(2-Difluoromethylbenzimidazol-1-yl)Pan-PI3K inhibitor-Potent[3]
BKM120 2-aminopyrimidine derivativePan-PI3K inhibitor-Potent, but with microtubule interactions[3]

Key Insights from SAR:

  • Importance of the Trifluoromethyl Group: The substitution of a methyl group (Analog 13) with a trifluoromethyl group (PQR309) at the 4-position of the pyridine ring leads to a significant increase in both enzymatic and cellular potency.[7]

  • Aryl Substitution for Fine-Tuning Selectivity: Exchanging the 4-(trifluoromethyl)pyridin-2-amine moiety with a 4-(trifluoromethyl)pyrimidin-2-amine (Analog 2) demonstrates that modifications to the heteroaromatic core can be used to fine-tune the selectivity between PI3K and mTOR.[7]

  • Impact of the Heterocyclic System: The choice of the core heterocyclic system is critical. While ZSTK474, with its benzimidazole core, is a potent pan-PI3K inhibitor, the development of PQR309 aimed to improve properties like solubility and blood-brain barrier penetration.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the potency of novel analogs.

Biochemical Kinase Assay (PI3Kα)

This protocol describes a luminescent kinase assay to determine the IC50 values of test compounds against purified PI3Kα.[8][9]

Materials:

  • Purified recombinant PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • Test compounds (serial dilutions in DMSO)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 0.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 4 µL of a mixture containing the PI3Kα enzyme and the PIP2 lipid substrate in assay buffer.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of test compounds on cancer cell lines.[10][11]

Materials:

  • Cancer cell lines (e.g., U87MG, MCF7)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • Test compounds (serial dilutions)

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize the data to the vehicle-treated control wells (100% viability) and plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 4-Substituted-5-(trifluoromethyl) pyridin-2-amine Analog (e.g., PQR309) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-substituted-5-(trifluoromethyl)pyridin-2-amine analogs.

Experimental Workflow for Cellular Proliferation Assay

Cell_Proliferation_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Adhere Allow cells to adhere (Overnight Incubation) Seed->Adhere Treat Treat with serial dilutions of test compound Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read Measure Absorbance (450 nm) Incubate_Reagent->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for determining the anti-proliferative activity of test compounds.

Conclusion

The 4-substituted-5-(trifluoromethyl)pyridin-2-amine scaffold represents a highly promising core for the development of potent PI3K/mTOR inhibitors. As demonstrated by the extensive research on PQR309 and its analogs, modifications to the substituents on the pyridine ring and the nature of the heteroaromatic system itself are powerful strategies for optimizing potency and selectivity. The strong electron-withdrawing nature of the trifluoromethyl group is a key contributor to the high efficacy of these compounds. Researchers and drug development professionals can utilize the structure-activity relationships and experimental protocols detailed in this guide to inform the design and evaluation of novel, more effective targeted cancer therapies based on this valuable scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine. As a substituted pyridine derivative containing both a halogenated functional group and a methoxy group, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard Identification and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components provide a strong basis for a conservative hazard assessment.

The molecule's structure—a pyridine ring substituted with an amine, a methoxy group, and a trifluoromethyl group—suggests several potential hazards based on analogous compounds.[1][2][3][4] The trifluoromethyl group classifies it as a halogenated organic compound , which is the single most critical factor for its disposal.[5][6]

Assumed Hazard Profile:

Hazard ClassAssociated Structural MoietyImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal) Aromatic Amines, Pyridine DerivativesPotentially toxic if swallowed or in contact with skin.[1] Requires stringent use of Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Halogenated PyridinesMay cause skin irritation upon contact.[2][4] Contaminated clothing must be removed and decontaminated before reuse.
Serious Eye Damage/Irritation General Chemical IrritantPoses a significant risk of serious eye damage.[1] Eye protection is mandatory.
Respiratory Irritation Volatile/Aerosolized AminesMay cause respiratory irritation if inhaled as dust or mist.[1][3] Handling should occur in a well-ventilated area or fume hood.
Aquatic Toxicity Pyridine DerivativesAssumed to be toxic to aquatic life, necessitating containment and preventing release into the environment.[7]

Regulatory Classification:

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is rigorously classified. Due to the presence of the trifluoromethyl group, this compound must be disposed of as halogenated organic waste .[6][8] This is distinct from non-halogenated waste streams and often corresponds to EPA hazardous waste codes from the "F-list" (wastes from non-specific sources), such as those for spent halogenated solvents.[9][10]

Causality Behind Segregation: The distinction between halogenated and non-halogenated waste is critical because of the disposal method. Halogenated compounds, when incinerated, can produce highly corrosive and toxic gases like hydrogen fluoride (HF).[1] Disposal facilities require specialized incinerators with advanced scrubber systems to neutralize these acidic gases. Improper segregation can lead to severe equipment damage, environmental release, and regulatory violations.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for collecting and preparing this compound for final disposal.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A laboratory coat is required. An apron or coveralls should be used if there is a risk of significant splashing.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[1]

Waste Collection and Containment Workflow:

  • Container Selection:

    • Designate a chemically compatible, leak-proof hazardous waste container with a secure screw-top cap.[12][13] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Never use food-grade containers (e.g., milk jugs) for waste collection.[13]

  • Waste Segregation:

    • This is the most critical step. Collect waste containing this compound only in a container designated for "Halogenated Organic Waste." [6][8]

    • DO NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers unless compatibility has been verified and it is permitted by your institution's EHS department.[8][12]

  • Labeling:

    • The waste container must be clearly labeled before any waste is added. The label must include:

      • The words "Hazardous Waste." [5][14]

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]

      • A list of all constituents and their approximate percentages if it is a solution (e.g., "in Acetone, ~5%").

      • The appropriate hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Corrosion, Exclamation Mark for irritant).[15]

  • Accumulation in the Laboratory:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[13][16] This is a common regulatory requirement to prevent the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the laboratory personnel, at or near the point of generation, and away from drains or sources of ignition.[16]

  • Final Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or licensed waste management contractor to arrange for pickup.[14][17]

    • Do not transport hazardous waste outside of your designated laboratory area.[6]

G cluster_prep Preparation & PPE cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) container Select & Label 'Halogenated Waste' Container ppe->container waste_id Identify Waste: This compound solid Solid Waste (e.g., powder, residue) waste_id->solid Is it solid? liquid Liquid Waste (e.g., in solution) waste_id->liquid Is it liquid? collect_solid Transfer to Solid Halogenated Waste Container solid->collect_solid collect_liquid Transfer to Liquid Halogenated Waste Carboy liquid->collect_liquid seal Keep Container Securely Sealed collect_solid->seal collect_liquid->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Arrange Pickup by EHS or Licensed Contractor store->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures and Decontamination

Spill Management:

In the event of a spill, prioritize personnel safety and containment.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control: If safe to do so, turn off ignition sources.

  • Contain & Clean:

    • Wear full PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[5][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and any contaminated debris into your designated "Halogenated Organic Waste" container.[14]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials, including contaminated wipes, as hazardous waste.[6]

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.[6]

Disposal of Empty Containers:

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[14]

  • Collect Rinsate: The first rinsate, and subsequent rinses, must be collected and disposed of as "Halogenated Organic Waste."[6][14] Under no circumstances should the rinsate be poured down the drain.

  • Final Container Disposal: After triple-rinsing, the container can often be managed as non-hazardous solid waste (e.g., laboratory glass or plastic recycling). However, you must follow your institution's specific guidelines for rinsed chemical container disposal.[14]

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed responsibly from the benchtop to its final disposal, safeguarding both personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.